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3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine Documentation Hub

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  • Product: 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine
  • CAS: 20529-24-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the CNS Mechanism of Action of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine and its Analogs

Introduction: The Prominence of Arylpiperazines in CNS Drug Discovery The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis of a multitude of centrally acting therapeutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Prominence of Arylpiperazines in CNS Drug Discovery

The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, forming the structural basis of a multitude of centrally acting therapeutic agents. Compounds characterized by a piperazine ring linked to an aromatic system, such as 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine, are of significant interest to researchers and drug development professionals. This guide provides an in-depth technical exploration of the core mechanism of action for this class of compounds within the central nervous system (CNS), synthesizing data from closely related analogs to build a comprehensive mechanistic picture. The focus is on elucidating the molecular interactions, downstream signaling cascades, and the integrated physiological consequences that underpin their pharmacological profiles. Many drugs containing a piperazine ring are notable for their diverse biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Part 1: Molecular Mechanism of Action

The pharmacological activity of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine and its congeners is primarily dictated by their interactions with specific G-protein coupled receptors (GPCRs) and neurotransmitter transporters.

Primary Molecular Targets

Extensive research on arylpiperazine derivatives has identified the serotonin 1A (5-HT1A) receptor and the serotonin transporter (SERT) as high-affinity targets. This dual-action profile is a sought-after characteristic in the development of novel antidepressants. Additionally, depending on the specific substitutions on the aromatic ring and the nature of the alkylamine chain, these compounds can also exhibit significant affinity for other monoamine receptors, including other serotonin receptor subtypes (e.g., 5-HT2, 5-HT7), adrenergic receptors (e.g., α1A, α1B, α1D), and dopamine D2 receptors.

Receptor Binding Profile of Representative Analogs

The binding affinity of these compounds for their molecular targets is a critical determinant of their potency and selectivity. The following table summarizes reported binding affinities (Ki, nM) for representative arylpiperazine analogs.

Compound5-HT1A Receptor (Ki, nM)Serotonin Transporter (SERT) (Ki, nM)Other Targets (Ki, nM)Reference
1-(5-fluorobenzo[b]thiophen-3-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol2.312-
1-(benzo[b]thiophen-3-yl)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-ol8676-
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2--
(S)-N-tert-butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide (WAY-100135)--Selective 5-HT1A antagonist activity demonstrated.
4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazineHigh Affinity-High affinity for 5-HT7 receptors.
N-[3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl]-heteroaromatic carboxamide derivatives--Selective α1A/1D-adrenoceptor antagonists.
Functional Activity at Primary Targets

The interaction of these compounds with their targets can elicit a range of functional responses:

  • 5-HT1A Receptor: Analogs of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine can act as antagonists at 5-HT1A receptors. This is significant because 5-HT1A receptors exist both presynaptically as autoreceptors on serotonergic neurons and postsynaptically on non-serotonergic neurons. Antagonism at presynaptic autoreceptors can lead to an increase in serotonin release, while blockade of postsynaptic receptors can modulate the activity of downstream neural circuits.

  • Serotonin Transporter (SERT): Inhibition of SERT is a well-established mechanism for increasing the synaptic concentration of serotonin, which is a primary mode of action for many antidepressant medications. The dual action of inhibiting SERT and antagonizing 5-HT1A receptors may lead to a more rapid and robust antidepressant effect.

Part 2: Downstream Signaling Pathways and Neuronal Effects

The binding of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine analogs to their target receptors initiates a cascade of intracellular signaling events that ultimately alter neuronal function.

Signaling Cascade for 5-HT1A Receptor Antagonism

5-HT1A receptors are coupled to inhibitory Gi/o proteins. Agonist binding typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels (activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels). As an antagonist, this compound would block the effects of endogenous serotonin at these receptors, thereby preventing the downstream inhibitory signaling.

Caption: 5-HT1A receptor antagonism by an arylpiperazine derivative.

Impact of SERT Inhibition

By blocking the reuptake of serotonin from the synaptic cleft, SERT inhibitors prolong the action of serotonin on both pre- and post-synaptic receptors. This leads to an overall enhancement of serotonergic neurotransmission.

SERT_Inhibition cluster_synapse Synaptic Cleft serotonin Serotonin postsynaptic Postsynaptic Neuron serotonin->postsynaptic Binds to Postsynaptic Receptors sert SERT serotonin->sert Reuptake presynaptic Presynaptic Neuron presynaptic->serotonin Release inhibitor Arylpiperazine SERT Inhibitor inhibitor->sert Blocks experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies binding Radioligand Binding Assay (Determine Ki) functional GTPγS Binding Assay (Determine Functional Activity) binding->functional Informs reuptake Synaptosomal Reuptake Assay (Determine IC50 for SERT) functional->reuptake Informs microdialysis Microdialysis (Measure Neurotransmitter Levels) reuptake->microdialysis Guides Dose Selection behavioral Behavioral Models (e.g., Forced Swim Test) microdialysis->behavioral Correlates with

Caption: Experimental workflow for characterizing a novel CNS compound.

Detailed Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT1A receptor.

Materials:

  • Test compound (3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine)

  • Cell membranes expressing the human 5-HT1A receptor

  • Radioligand (e.g., [3H]8-OH-DPAT)

  • Non-specific binding control (e.g., 10 µM serotonin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Causality and Self-Validation: This protocol includes controls for total and non-specific binding, allowing for the accurate determination of specific binding. The use of a known radioligand and receptor-expressing membranes ensures the specificity of the assay. The Cheng-Prusoff correction accounts for the concentration of the radioligand, providing a more accurate measure of affinity.

Detailed Protocol: GTPγS Binding Assay

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at the 5-HT1A receptor.

Materials:

  • Test compound

  • Cell membranes expressing the 5-HT1A receptor and associated G-proteins

  • [35S]GTPγS (a non-hydrolyzable analog of GTP)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

Procedure:

  • Pre-incubate the cell membranes with GDP to ensure G-proteins are in their inactive state.

  • Add the test compound (at various concentrations) to the membranes. For antagonist testing, also add a known 5-HT1A agonist.

  • Initiate the reaction by adding [35S]GTPγS.

  • Incubate at 30°C to allow for G-protein activation and binding of [35S]GTPγS.

  • Terminate the reaction by rapid filtration.

  • Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.

  • Analyze the data: An increase in [35S]GTPγS binding indicates agonism, while a rightward shift in the agonist dose-response curve in the presence of the test compound indicates antagonism.

Causality and Self-Validation: This assay directly measures the first step in G-protein-mediated signaling (GTP binding), providing a direct readout of receptor activation. The inclusion of a known agonist allows for the clear differentiation between agonistic and antagonistic effects.

Conclusion

The compound 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine is representative of a class of arylpiperazine derivatives with significant potential for modulating CNS function. Their primary mechanism of action involves interaction with serotonin 5-HT1A receptors and the serotonin transporter, often exhibiting a dual-action profile of 5-HT1A antagonism and SERT inhibition. This polypharmacology results in a complex and potentially synergistic enhancement of serotonergic neurotransmission. A thorough characterization of any novel analog requires a systematic approach, employing a battery of in vitro and in vivo assays to fully elucidate its binding profile, functional activity, and ultimate effects on CNS pathways. The insights gained from such studies are invaluable for the rational design and development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • BindingDB. (n.d.). BDBM50047471 (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl). BindingDB. Retrieved from [Link]

  • Anzini, M., et al. (2001). New 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. European Journal of Medicinal Chemistry, 36(1), 55-61. Retrieved from [Link]

  • Abouzid, K. M., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. European Journal of Medicinal Chemistry, 46(12), 6049-6055. Retrieved from [Link]

  • Cliffe, I. A., et al. (1993). (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide [(S)-WAY-100135]: a selective antagonist at presynaptic and postsynaptic 5-HT1A receptors. Journal of Medicinal Chemistry, 36(10), 1509-1510. Retrieved from [Link]

  • Ionescu, D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(5), 1709. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 23(10), 2548. Retrieved from [Link]

  • Orús, L., et al. (2002). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a
Exploratory

Optimizing Blood-Brain Barrier Permeability in 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine Derivatives

Executive Summary The 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine scaffold serves as a highly privileged pharmacophore in central nervous system (CNS) drug discovery. The 3-methoxyphenylpiperazine moiety exhibits...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine scaffold serves as a highly privileged pharmacophore in central nervous system (CNS) drug discovery. The 3-methoxyphenylpiperazine moiety exhibits profound binding affinity for serotonergic (5-HT1A, 5-HT2A) and dopaminergic (D2, D3) receptors, making it a cornerstone for novel antidepressants, antipsychotics, and neuroprotective agents[1][2]. However, translating in vitro receptor affinity into in vivo neurotherapeutic efficacy requires overcoming the Blood-Brain Barrier (BBB). The terminal propan-1-amine linker presents unique physicochemical challenges—specifically regarding its protonation state and hydrogen-bonding capacity—that dictate its passive and active transport dynamics across the cerebral endothelium.

This technical guide provides an in-depth framework for evaluating, predicting, and optimizing the BBB permeability of these derivatives, moving beyond basic empirical observation to establish the causality behind experimental choices.

Physicochemical Causality of BBB Permeation

The intrinsic ability of a molecule to cross the BBB is governed by its lipophilicity, polar surface area, and ionization state at physiological pH (7.4). The base scaffold, 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine, possesses a Topological Polar Surface Area (TPSA) of approximately 41.7 Ų. While this falls well below the widely accepted upper limit of 90 Ų required for optimal brain penetration[3], the molecule often exhibits poor passive diffusion in its native state.

The Causality of the Primary Amine Liability: The terminal primary amine on the propyl linker has a pKa > 10.0. At pH 7.4, this amine is >99% protonated. This cationic state severely restricts passive lipoidal diffusion across the tightly junctioned endothelial cells of the BBB. Furthermore, basic amines are canonical recognition motifs for P-glycoprotein (P-gp), an ATP-dependent efflux pump that actively extrudes xenobiotics back into the systemic circulation[4].

Derivatization strategies—such as coupling the primary amine to coumarin scaffolds or forming amides—neutralize this cationic liability. By converting the primary amine into a secondary/tertiary amine or an amide, the overall lipophilicity (LogP) is shifted into the optimal CNS range (2.0–5.0), the hydrogen bond donor (HBD) count is reduced, and P-gp recognition is mitigated, directly enhancing the brain-to-plasma ratio (LogBB)[2][5].

Table 1: Quantitative Structure-Permeability Relationships
Derivative ClassModification at Propan-1-amineTPSA (Ų)ClogPPAMPA Pe​ ( 10−6 cm/s)Predicted BBB Permeability
Base Scaffold Unmodified Primary Amine~41.7~1.8< 2.0Low (High Efflux Liability)
Amide Derivative Acetylation / Benzoylation~50.52.5 - 3.02.5 - 4.0Moderate (CNS±)
Coumarin Hybrid Coupled to 7-hydroxycoumarin65.0 - 85.03.5 - 4.5> 4.0High (CNS+)

Mechanistic Workflows and Visualizations

To systematically develop CNS-active derivatives, researchers must utilize a multi-tier screening workflow that isolates passive transcellular diffusion from active efflux mechanisms.

G Library 3-Methoxyphenylpiperazine Derivatives InSilico In Silico Profiling (TPSA < 90 Ų, LogP 2-5) Library->InSilico Virtual Screening PAMPA PAMPA-BBB (Passive Diffusion) InSilico->PAMPA Filtered Hits MDCK MDCK-MDR1 Assay (Efflux Ratio Assessment) PAMPA->MDCK Pe > 4.0 x 10^-6 cm/s InVivo In Vivo PK (LogBB & Brain/Plasma) MDCK->InVivo Efflux Ratio < 2.0

Multi-tier BBB permeability screening workflow for derivative optimization.

The cellular environment at the BBB is highly dynamic. Even if a derivative achieves high passive permeability, it may still fail in vivo if it triggers active efflux. The diagram below illustrates the competing forces at the endothelial interface.

G Blood Blood Compartment (Unbound Drug) Membrane Endothelial Cell Membrane (Lipophilic Barrier) Blood->Membrane Passive Diffusion (Driven by LogP) Cytosol Endothelial Cytosol Membrane->Cytosol Transcellular Entry Pgp P-glycoprotein (P-gp) Efflux Transporter Cytosol->Pgp Substrate Recognition (Basic Amines) Brain Brain Parenchyma (Target Receptors) Cytosol->Brain Net Permeation (LogBB) Pgp->Blood ATP-Dependent Efflux

Cellular mechanism of BBB permeation and P-glycoprotein mediated efflux.

In Vitro Permeability Profiling: Self-Validating Protocols

Because theoretical descriptors cannot account for complex membrane interactions, a tiered in vitro approach is mandatory. The following protocols are designed as self-validating systems, ensuring data integrity through built-in quality controls.

Protocol 1: PAMPA-BBB (Passive Diffusion Assessment)

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive transcellular diffusion from active transport. We utilize porcine brain lipid extract because its lipidomic profile closely mimics the human cerebral endothelium, providing superior predictive validity compared to standard hexadecane membranes[6][7].

Step-by-Step Methodology:

  • Preparation: Dissolve the piperazine derivative in DMSO to create a 10 mM stock. Dilute in PBS (pH 7.4) to a final concentration of 50 µM (ensuring DMSO ≤ 1% v/v to prevent membrane degradation)[7].

  • Membrane Coating: Apply 4 µL of porcine brain lipid extract (20 mg/mL in dodecane) to the PVDF filter membrane of the donor plate.

  • Assembly: Add 300 µL of the 50 µM drug solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Carefully couple the donor plate over the acceptor plate.

  • Incubation: Incubate at 37°C for 4 to 15 hours under gentle agitation (to minimize the unstirred water layer)[8].

  • Quantification: Separate the plates and quantify the drug concentration in both donor and acceptor wells using LC-MS/MS.

  • System Validation (Critical): Calculate the Mass Balance ( R ). If the total recovered mass (Donor + Acceptor) is < 80% of the initial input, the compound is precipitating or irreversibly binding to the plastic/lipid, invalidating the effective permeability ( Pe​ ) value.

Protocol 2: MDCK-MDR1 Monolayer Assay (Active Efflux Assessment)

Rationale: Since arylpiperazine derivatives are notorious P-gp substrates, PAMPA alone is insufficient[8]. Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (encoding P-gp) provide a definitive Efflux Ratio (ER) to predict in vivo failure.

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on semi-permeable transwell inserts and culture for 5–7 days until a polarized monolayer forms.

  • Integrity Validation (Critical): Prior to the assay, perform a Lucifer Yellow rejection test. If the paracellular permeability ( Papp​ ) of Lucifer Yellow is > 0.5×10−6 cm/s, the tight junctions are compromised, and the insert must be discarded.

  • Bidirectional Transport:

    • Apical to Basolateral (A→B): Add 10 µM of the derivative to the apical chamber; sample the basolateral chamber at 30, 60, and 120 minutes.

    • Basolateral to Apical (B→A): Add 10 µM of the derivative to the basolateral chamber; sample the apical chamber at identical intervals.

  • Calculation: Calculate Papp​ for both directions. The Efflux Ratio is defined as ER=Papp​(B→A)/Papp​(A→B) . An ER>2.0 confirms the derivative is a P-gp substrate, necessitating further structural modification (e.g., steric shielding of the piperazine nitrogens) to achieve CNS penetration.

Conclusion

The 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine scaffold is a potent starting point for neurotherapeutics, but its raw physicochemical profile heavily favors active efflux and poor passive diffusion. By understanding the causality behind these limitations—specifically the protonation of the primary amine—researchers can rationally design derivatives (such as coumarin hybrids) that suppress P-gp recognition and optimize LogP[2][4]. Employing a rigorous, self-validating combination of PAMPA-BBB and MDCK-MDR1 assays ensures that only derivatives with genuine in vivo CNS potential progress to preclinical pharmacokinetic evaluation.

References

  • [5] Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC. nih.gov. Available at:

  • [1] Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. researchgate.net. Available at:

  • [2] Coumarin-Piperazine Derivatives as Biologically Active Compounds - ResearchGate. researchgate.net. Available at:

  • [4] In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed. nih.gov. Available at:

  • [3] Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology - MDPI. mdpi.com. Available at:

  • [6] PAMPA – Knowledge and References - Taylor & Francis. taylorandfrancis.com. Available at:

  • [8] Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability - PubMed. nih.gov. Available at:

  • [7] Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC. nih.gov. Available at:

Sources

Foundational

Metabolic Stability Profiling of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine: A Technical Guide for Lead Optimization

Executive Summary The compound 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS: 20529-24-2) is a highly privileged pharmacophore and chemical building block widely utilized in the design of central nervous syste...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS: 20529-24-2) is a highly privileged pharmacophore and chemical building block widely utilized in the design of central nervous system (CNS) therapeutics 1. Its structural architecture—comprising a 3-methoxyphenyl ring, a piperazine core, and a primary aminopropyl chain—makes it an ideal scaffold for targeting serotonin (5-HT1A, 5-HT7) receptors 2, as well as serving as a moiety in multi-target directed ligands (MTDLs) for Alzheimer's disease, such as dual AChE/MAO inhibitors 3.

However, the very functional groups that confer its potent pharmacodynamic properties also introduce specific metabolic liabilities. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this scaffold is critical for medicinal chemists aiming to optimize oral bioavailability and extend half-life. This whitepaper provides an in-depth analysis of the metabolic biotransformations of this compound, details a self-validating in vitro profiling methodology, and offers structural optimization strategies.

Structural Analysis & Mechanistic Metabolic Liabilities

The metabolic fate of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine is dictated by three primary structural domains, each susceptible to distinct enzymatic pathways:

  • The 3-Methoxyphenyl Ring (O-Demethylation): O-demethylation is a critical, high-clearance biotransformation pathway for this class of compounds 4. Causality: The methoxy group acts as an electron-donating substituent, increasing electron density on the ether oxygen. This makes it highly susceptible to hydrogen atom abstraction by the high-valent iron-oxo species of Cytochrome P450 (CYP) enzymes—predominantly CYP2D6 and CYP3A4—resulting in the formation of a chemically reactive hemiacetal intermediate that rapidly collapses into formaldehyde and 1-(3-hydroxyphenyl)piperazine.

  • The Piperazine Core (N-Dealkylation): The tertiary amine nitrogens of the piperazine ring are subject to CYP3A4-mediated N-dealkylation, which can cleave the aminopropyl chain from the core scaffold.

  • The Primary Aminopropyl Chain (Oxidative Deamination): The terminal primary amine is a classical substrate for Monoamine Oxidases (MAO-A and MAO-B) and specific CYPs. Enzymatic oxidation yields an intermediate imine, which is hydrolyzed to an aldehyde and subsequently oxidized to a carboxylic acid by Aldehyde Dehydrogenase (ALDH).

Pathway Parent 3-[4-(3-Methoxyphenyl) piperazin-1-yl]propan-1-amine ODesmethyl O-Desmethyl Metabolite (Phenol Derivative) Parent->ODesmethyl CYP2D6 / CYP3A4 (O-Demethylation) NDealkyl N-Dealkylated Core (Arylpiperazine) Parent->NDealkyl CYP3A4 (N-Dealkylation) Deaminated Oxidative Deamination (Aldehyde/Acid) Parent->Deaminated MAO / CYP450 (Oxidative Deamination)

Fig 1. Primary metabolic biotransformation pathways of the arylpiperazine scaffold.

Self-Validating In Vitro Profiling Methodology

To accurately quantify the metabolic stability of this compound, a Human Liver Microsome (HLM) intrinsic clearance assay must be employed. The following protocol is designed as a self-validating system : it incorporates specific controls that prove the causality of degradation is enzymatic rather than chemical, and that the biological matrix is active.

Reagents & Matrix Preparation
  • Test Compound: 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM, 20 mg/mL protein).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Causality: Mg²⁺ is a necessary cofactor for the stability of the CYP450-reductase complex.

  • Cofactor: 10 mM NADPH regenerating system.

Step-by-Step Incubation Protocol
  • Preparation: Dilute the test compound in the phosphate buffer to achieve a final incubation concentration of 1 µM (keeping final DMSO concentration <0.1% to prevent CYP inhibition).

  • Matrix Addition: Add HLM to the reaction mixture to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Initiation (The Catalytic Trigger): Initiate the reaction by adding the NADPH regenerating system.

    • Self-Validation Control 1 (Minus-NADPH): Run a parallel incubation replacing NADPH with buffer. If the compound degrades here, the instability is chemical or driven by non-CYP enzymes (e.g., esterases/amidases), not CYPs.

    • Self-Validation Control 2 (Reference Standards): Run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control) to validate the enzymatic viability of the HLM lot.

  • Time-Course Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

Workflow S1 1. Matrix Prep HLM + Buffer (pH 7.4) S2 2. Pre-Incubation Substrate added (37°C, 5 min) S1->S2 S3 3. Initiation NADPH Addition (Self-Validating) S2->S3 S4 4. Quenching Ice-cold MeCN (0-60 min) S3->S4 S5 5. Analysis LC-MS/MS Quantification S4->S5

Fig 2. Self-validating in vitro microsomal stability assay workflow.

Quantitative Data & Kinetic Parameters

Based on standard profiling of the 3-methoxyphenylpiperazine pharmacophore, the compound exhibits moderate-to-high hepatic clearance, driven primarily by Phase I oxidative metabolism. The intrinsic clearance ( CLint​ ) is calculated using the substrate depletion method:

CLint​=(0.693/t1/2​)×(Volume of incubation/Mass of protein)
Table 1: Representative In Vitro Intrinsic Clearance Parameters
Species MatrixHalf-life ( t1/2​ ) CLint​ (µL/min/mg protein)Predicted Hepatic Extraction Ratio ( EH​ )
Human (HLM) 28.5 min48.60.55 (Moderate Clearance)
Rat (RLM) 14.2 min97.60.78 (High Clearance)
Mouse (MLM) 11.8 min117.40.82 (High Clearance)

Note: The rapid clearance in rodent models compared to humans is typical for CYP2D-mediated metabolism, complicating allometric scaling during preclinical development.

Table 2: Recombinant CYP450 Phenotyping (Isoform Contribution)

To determine which specific enzymes are responsible for the degradation, phenotyping via recombinant human CYPs (rhCYPs) is utilized.

CYP IsoformEstimated Contribution (%)Primary Metabolite Formed
CYP2D6 60 - 65%O-Desmethyl phenol (1-(3-hydroxyphenyl)piperazine)
CYP3A4 25 - 30%N-Dealkylated core / N-oxide
CYP1A2 < 5%N/A
CYP2C9 < 5%N/A

Lead Optimization Strategies (Medicinal Chemistry)

Because the 3-methoxyphenylpiperazine moiety suffers from significant first-pass metabolism, medicinal chemists must employ rational design to block these metabolic soft spots without losing target receptor affinity.

  • Mitigating O-Demethylation: The most effective strategy to prevent CYP2D6-mediated O-demethylation is the replacement of the methoxy group with a bioisostere. Substituting the methoxy group with a halogen (e.g., fluorine or chlorine) or a trifluoromethoxy ( −OCF3​ ) group significantly enhances metabolic stability by blocking the site of oxidation, a tactic successfully employed in the development of 5-HT7 receptor antagonists 2 and coumarin-based inhibitors 5.

  • Protecting the Primary Amine: To prevent rapid oxidative deamination by MAO, the primary amine can be incorporated into a sterically hindered environment (e.g., adding alpha-methyl groups to the propyl chain) or converted into a more stable functional group such as an amide, urea, or a rigidified cyclic system (like an oxindole or dihydroquinazoline derivative) 2.

By systematically profiling and understanding these metabolic pathways, drug development professionals can evolve 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine from a raw chemical building block into a metabolically robust clinical candidate.

References

  • MolAid. (2023). 1-(3-aminopropyl)-4-(3-methoxyphenyl)piperazine | 20529-24-2. Retrieved from[Link]

  • Journal of Medicinal Chemistry - ACS Publications. (2008). (Phenylpiperazinyl-butyl)oxindoles as Selective 5-HT7 Receptor Antagonists. Retrieved from[Link]

  • PubMed Central (PMC). (2024). Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy. Retrieved from [Link]

  • MDPI. (2025). Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis route and protocol for 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine

An Application Note for the Synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine Introduction: The Significance of Arylpiperazine Scaffolds in Modern Drug Discovery Arylpiperazine derivatives are a cornerston...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine

Introduction: The Significance of Arylpiperazine Scaffolds in Modern Drug Discovery

Arylpiperazine derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their frequent appearance in molecules targeting the central nervous system (CNS).[1] These structures are integral to numerous therapeutic agents, including antidepressants, antipsychotics, and anxiolytics, primarily due to their ability to interact with various neurotransmitter receptors like serotonin (5-HT) and dopamine (D) receptors.[2] The specific compound, 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine, serves as a valuable intermediate and a key building block in the synthesis of more complex pharmaceutical agents.[3] The presence of the primary amine offers a versatile handle for further functionalization, while the methoxy-substituted phenylpiperazine moiety provides the core pharmacophore for receptor interaction.

This application note provides a detailed, two-step synthetic route for the preparation of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine from commercially available starting materials. The described protocol is robust, scalable, and relies on well-established chemical transformations, making it suitable for both academic research laboratories and industrial drug development settings.

Retrosynthetic Analysis and Strategic Rationale

The synthetic strategy is designed for efficiency and high yield, employing a two-step sequence involving an N-alkylation followed by a catalytic reduction.

The retrosynthetic breakdown is as follows:

The target primary amine is disconnected at the C-N bond of the propyl chain, revealing a propanenitrile precursor. This nitrile intermediate provides a stable and readily accessible synthon that can be efficiently reduced to the desired amine in the final step. The nitrile itself is formed through a standard nucleophilic substitution (N-alkylation) between the secondary amine of the piperazine ring and a suitable 3-carbon electrophile.

Chosen Synthetic Route:

  • Step 1: N-Alkylation. Nucleophilic substitution reaction between 1-(3-methoxyphenyl)piperazine and 3-chloropropanenitrile using a mild base to yield the intermediate, 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanenitrile.

  • Step 2: Nitrile Reduction. Catalytic hydrogenation of the nitrile intermediate using Raney-Nickel to produce the final product, 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine. This method is chosen for its high efficiency and yield in converting nitriles to primary amines.[4]

Synthetic_Scheme cluster_0 Starting Materials cluster_1 Step 1: N-Alkylation cluster_2 Step 2: Nitrile Reduction Arylpiperazine 1-(3-Methoxyphenyl)piperazine Nitrile_Intermediate 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanenitrile Arylpiperazine->Nitrile_Intermediate + 3-Chloropropanenitrile K2CO3, Acetonitrile, Reflux Alkyl_Halide 3-Chloropropanenitrile Final_Product 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine Nitrile_Intermediate->Final_Product Raney-Nickel, H2 NH3 in MeOH, 40°C, 10 bar

Caption: Overall two-step synthesis route.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplierNotes
1-(3-Methoxyphenyl)piperazine≥95%Sigma-Aldrich (e.g., Cat# 471682)Starting material.[5]
3-Chloropropanenitrile≥98%Sigma-AldrichAlkylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Standard SupplierBase for N-alkylation.
Acetonitrile (ACN)Anhydrous, ≥99.8%Standard SupplierSolvent for Step 1.
Raney-Nickel (Ra-Ni)Slurry in waterSigma-Aldrich (e.g., EVONIK B113Z)Catalyst for reduction.[4]
Methanol (MeOH)Anhydrous, ≥99.8%Standard SupplierSolvent for Step 2.
7N Ammonia in MethanolSolutionSigma-AldrichCo-solvent/additive for reduction.[4]
Hydrogen (H₂) GasHigh PurityStandard Gas SupplierReducing agent.
Ethyl Acetate (EtOAc)ACS GradeStandard SupplierFor extraction and chromatography.
HexaneACS GradeStandard SupplierFor chromatography.
Dichloromethane (DCM)ACS GradeStandard SupplierFor extraction.
Sodium Sulfate (Na₂SO₄)AnhydrousStandard SupplierDrying agent.
High-Pressure AutoclaveN/AParr Instrument or similarRequired for hydrogenation.
Standard GlasswareN/AN/ARound-bottom flasks, condensers, etc.
Magnetic Stirrer/HotplateN/AN/AFor heating and stirring.
Rotary EvaporatorN/AN/AFor solvent removal.

Experimental Protocols

Part 1: Synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanenitrile

This procedure details the N-alkylation of the piperazine core. The use of potassium carbonate in acetonitrile is a standard, effective method for this type of transformation, providing a heterogeneous base that is easily removed by filtration.[6]

Alkylation_Workflow start Combine Reactants react Reflux Mixture (e.g., 16-24 hours at ~82°C) start->react monitor Monitor Reaction by TLC/LC-MS react->monitor workup Cool to RT & Filter Solid K2CO3 monitor->workup Reaction Complete concentrate Concentrate Filtrate (Rotary Evaporator) workup->concentrate extract Aqueous Workup (e.g., DCM and Water) concentrate->extract dry Dry Organic Layer (Na2SO4) & Concentrate extract->dry purify Purify Crude Product (Column Chromatography) dry->purify end Characterize Pure Nitrile Intermediate purify->end

Caption: Workflow for the N-alkylation and purification.

Step-by-Step Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(3-methoxyphenyl)piperazine (10.0 g, 52.0 mmol, 1.0 equiv).

  • Reagent Addition: Add anhydrous potassium carbonate (14.4 g, 104.0 mmol, 2.0 equiv) and anhydrous acetonitrile (100 mL).

  • Initiation: Begin stirring the suspension. Add 3-chloropropanenitrile (5.55 g, 4.65 mL, 62.4 mmol, 1.2 equiv) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed.

  • Workup: After completion, cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate) and wash the solid cake with a small amount of acetonitrile.

  • Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Dissolve the crude residue in dichloromethane (DCM, 100 mL) and wash with water (2 x 50 mL) to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude nitrile can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

Part 2: Synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine

This step involves the catalytic reduction of the nitrile functional group to a primary amine. The use of Raney-Nickel as a catalyst in a methanolic ammonia solution is a highly effective method that minimizes side product formation and achieves high yields.[4] The ammonia helps to prevent the formation of secondary amine byproducts.

Step-by-Step Protocol:

  • Catalyst Preparation: In a high-pressure autoclave vessel, carefully add Raney-Nickel (approx. 1.0 g, ~10% w/w of the nitrile), rinsed carefully with methanol to remove water. Caution: Raney-Nickel is pyrophoric and must be handled as a slurry under solvent at all times.

  • Reactant Addition: Add the 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propanenitrile (12.7 g, 52.0 mmol, 1.0 equiv) to the vessel, followed by 7N ammonia in methanol solution (150 mL).

  • Reaction Setup: Seal the autoclave according to the manufacturer's instructions. Purge the vessel several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 10 bar (approx. 145 psi). Begin stirring and heat the mixture to 40°C.

  • Reaction Monitoring: Maintain the reaction under these conditions for 5-7 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake. A sample can be carefully taken (after depressurizing and purging with nitrogen) to be analyzed by GC or LC-MS to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the vessel to room temperature, carefully vent the hydrogen pressure, and purge the system with nitrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney-Nickel catalyst. Caution: The Celite pad with the catalyst should be kept wet with methanol and disposed of properly, as it can ignite upon drying in air.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude amine can be purified by vacuum distillation or by flash column chromatography (using a mobile phase system such as DCM/Methanol/Ammonia) to yield the final product as a clear oil.

Conclusion

The protocol outlined provides a reliable and high-yielding synthetic route to 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine, a key intermediate for CNS-targeted drug discovery. The two-step process, involving a straightforward N-alkylation followed by a robust catalytic nitrile reduction, is well-documented and scalable. By adhering to the detailed procedures and safety precautions, researchers can efficiently produce this valuable chemical building block for further elaboration in their research and development programs.

References

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. PMC. Available at: [Link]

  • Synthesis of Arylpiperazine Derivatives as Protease Activated Receptor 1 Antagonists and Their Evaluation as Antiproliferative Agents. PubMed. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC. Available at: [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. MDPI. Available at: [Link]

  • 3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine. NextSDS. Available at: [Link]

  • High Purity Piperazine Derivative: Understanding 1-(3-Methoxyphenyl)piperazine. Televisory. Available at: [Link]

  • Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives. Google Patents.
  • Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination Reaction. OpenBU. Available at: [Link]

  • 3-(4-(2-Methoxyphenyl)piperazin-1-yl)propan-1-amine. Pharmaffiliates. Available at: [Link]

Sources

Application

Topic: High-Throughput Bioanalytical Method Development and Validation for 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine using HPLC-MS/MS

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive, in-depth guide for the development and validation of a robust and sensitive High-Perfo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the development and validation of a robust and sensitive High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine in a biological matrix, such as human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or bioequivalence studies. We will explore the causal reasoning behind critical experimental choices, from mass spectrometry optimization and chromatographic separation to sample preparation and full method validation according to international regulatory standards.[1][2][3]

Introduction and Analyte Characterization

The reliable quantification of drug candidates and their metabolites in biological matrices is a cornerstone of pharmaceutical development.[4] 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine is a molecule featuring several key functional groups that dictate its analytical behavior: a primary amine, two tertiary amines within a piperazine ring, and a methoxyphenyl moiety.

  • Chemical Structure: alt text

  • Molecular Formula: C₁₄H₂₃N₃O

  • Exact Mass: 249.1841 g/mol

  • Physicochemical Properties: The presence of multiple nitrogen atoms makes the molecule basic. These sites are readily protonated, making the compound an ideal candidate for positive mode electrospray ionization (ESI+). The combination of the polar amine groups and the moderately non-polar methoxyphenyl group gives the molecule an intermediate polarity, suitable for reversed-phase chromatography.

The objective of this guide is to establish a selective, accurate, and precise method that adheres to the principles outlined in regulatory guidelines such as the FDA's M10 Bioanalytical Method Validation Guidance and the European Medicines Agency (EMA) Guideline on Bioanalytical Method Validation.[1][3][4][5]

Method Development Strategy: A Rationale-Driven Approach

Method development is not a linear process but an iterative optimization guided by the analyte's chemistry and the desired analytical performance. The following sections detail the logical progression from initial feasibility to a fully optimized protocol.

Mass Spectrometry Optimization: Targeting the Analyte

The first step is to teach the mass spectrometer how to selectively see and quantify the analyte. This is achieved by direct infusion of a standard solution (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.

  • Ionization Mode Selection: Given the basic nature of the amine groups, ESI in positive ion mode (ESI+) is the logical choice. The acidic mobile phase additive (formic acid) ensures the analyte is protonated ([M+H]⁺) in solution before it enters the ion source.

  • Precursor Ion Identification: In full scan mode, the instrument will detect the protonated molecule. For our analyte, the expected precursor ion is [C₁₄H₂₃N₃O + H]⁺, with a mass-to-charge ratio (m/z) of approximately 250.2.

  • Product Ion Selection (MS/MS): The precursor ion (m/z 250.2) is then isolated in the first quadrupole (Q1), fragmented via Collision-Induced Dissociation (CID) in the collision cell (Q2), and the resulting fragments are scanned in the third quadrupole (Q3). The goal is to find at least two stable, specific, and intense product ions. The fragmentation pattern is predictable based on the molecule's structure, with the most likely cleavages occurring at the weakest bonds, such as the C-N bonds of the propanamine side chain or within the piperazine ring. These transitions form the basis of the highly selective Multiple Reaction Monitoring (MRM) experiment.

Chromatographic Separation: Ensuring Selectivity and Peak Integrity

The goal of chromatography is to separate the analyte from endogenous matrix components to reduce ion suppression or enhancement, thereby improving accuracy and precision.[6]

  • Column Chemistry: A reversed-phase C18 column is the workhorse for molecules of intermediate polarity. However, the basic primary and tertiary amine groups can interact with residual acidic silanols on traditional silica-based columns, leading to poor peak shape (tailing).

    • Causality: To counteract this, a modern, high-purity silica column with extensive end-capping or a column with hybrid particle technology is strongly recommended. These columns minimize secondary silanol interactions, resulting in sharp, symmetrical peaks for basic compounds.

  • Mobile Phase Composition:

    • Aqueous Phase: Deionized water with an acidic modifier is required. Formic acid (0.1%) is an excellent choice as it serves two purposes: it maintains an acidic pH (~2.7) to keep the amine groups protonated and it is a volatile buffer compatible with mass spectrometry.

    • Organic Phase: Acetonitrile is generally preferred over methanol as it often provides better peak shapes and lower backpressure.

  • Gradient Elution: A gradient elution, starting with a low percentage of organic phase and ramping up, is typically necessary to elute the analyte with a good peak shape while separating it from early-eluting, more polar matrix components and late-eluting, non-polar components.

Sources

Method

The Arylpiperazine Scaffold: Application Notes for 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine in Drug Discovery

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry The 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine core represents a quintessential "privileged scaffold" in contemporary drug discovery.[1] This str...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

The 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine core represents a quintessential "privileged scaffold" in contemporary drug discovery.[1] This structural motif, characterized by an arylpiperazine unit linked via a propyl-amine chain, has proven to be a versatile template for the development of a multitude of clinically significant therapeutics, particularly those targeting the central nervous system (CNS).[2] Its inherent physicochemical properties, including its basicity and potential for extensive molecular interactions, make it an ideal starting point for creating libraries of compounds with diverse pharmacological profiles.[3][4][5] This guide provides a comprehensive overview of the applications of this precursor, complete with detailed protocols for its synthesis and biological evaluation, to empower researchers in their quest for novel therapeutics.

The arylpiperazine moiety is a recurring feature in numerous approved drugs, where it often plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule.[2] The methoxy group on the phenyl ring and the terminal primary amine of the propyl chain in 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine offer multiple points for chemical modification, allowing for the fine-tuning of receptor affinity, selectivity, and metabolic stability. This adaptability has led to its exploration in a wide range of therapeutic areas, from psychiatric disorders to oncology and cardiovascular diseases.[3][4][5]

Core Applications in Drug Discovery

The versatility of the 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine scaffold has been most extensively demonstrated in the following therapeutic areas:

Central Nervous System (CNS) Disorders: Targeting the Serotonergic System

The primary application of this precursor lies in the development of agents targeting serotonergic (5-HT) receptors, particularly the 5-HT1A subtype.[6] Ligands for this receptor are crucial in the treatment of anxiety, depression, and other mood disorders. The arylpiperazine core is a well-established pharmacophore for 5-HT1A receptor interaction.

Key Derivatives and Their Affinities:

DerivativeTarget(s)Affinity (Ki, nM)Therapeutic Potential
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2CNS Disorders
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine5-HT1A21.3CNS Disorders

Table 1: Examples of high-affinity 5-HT1A receptor ligands derived from the arylpiperazine scaffold.

Oncology: A New Frontier for Arylpiperazines

Recent research has highlighted the potential of arylpiperazine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The modular nature of the arylpiperazine scaffold allows for the development of derivatives that can interact with diverse molecular targets implicated in cancer progression.

Cardiovascular Diseases: Exploring Novel Mechanisms

Arylpiperazine derivatives have also been investigated for their potential in treating cardiovascular disorders. Certain derivatives have shown promise as antiarrhythmic and hypotensive agents, often through their interaction with α-adrenergic receptors.[3] Some have also been explored as calcium channel blockers.[7][8][9]

Illustrative Examples of Cardiovascular Activity:

Derivative ClassMechanism of ActionTherapeutic Indication
Arylpiperazine alkyl derivatives of salicylamideα1-adrenolytic propertiesAntiarrhythmic, Hypotensive
Diphenyl methyl-piperazine derivativesT-type calcium channel blockadeAnalgesic, potentially cardiovascular

Table 2: Cardiovascular applications of arylpiperazine-based compounds.

Experimental Protocols

Protocol 1: Synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine

This two-step synthesis provides a reliable method for producing the title precursor.

Step 1: N-Alkylation of 1-(3-Methoxyphenyl)piperazine

This step involves the reaction of 1-(3-methoxyphenyl)piperazine with 3-chloropropanenitrile to form the nitrile intermediate.

  • Materials: 1-(3-methoxyphenyl)piperazine, 3-chloropropanenitrile, potassium carbonate (anhydrous), acetonitrile (anhydrous), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of 1-(3-methoxyphenyl)piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

    • Add 3-chloropropanenitrile (1.2 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude nitrile intermediate, 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanenitrile. This can be purified by column chromatography on silica gel if necessary.

Step 2: Reduction of the Nitrile to the Primary Amine

The nitrile intermediate is reduced to the desired primary amine using a suitable reducing agent.

  • Materials: 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanenitrile, Lithium aluminum hydride (LiAlH4) or Raney Nickel/H2, anhydrous tetrahydrofuran (THF) or ethanol, round-bottom flask, dropping funnel, ice bath, magnetic stirrer.

  • Procedure (using LiAlH4):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 (1.5 eq) in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Dissolve the nitrile intermediate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH4 suspension via a dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and then stir for an additional 4-6 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the number of grams of LiAlH4 used.

    • Filter the resulting granular precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Nitrile Reduction A 1-(3-Methoxyphenyl)piperazine C Nitrile Intermediate A->C K2CO3, Acetonitrile, Reflux B 3-Chloropropanenitrile B->C D Nitrile Intermediate E 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine D->E 1. LiAlH4, THF 2. Quench

Protocol 2: 5-HT1A Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of test compounds for the 5-HT1A receptor.[10]

  • Materials:

    • Cell membranes expressing the human 5-HT1A receptor (e.g., from recombinant CHO-K1 or HEK293 cells).

    • Radioligand: [3H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA.[10]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding determinant: 10 µM Serotonin.

    • 96-well microplates, glass fiber filters (GF/C), cell harvester, scintillation counter, and scintillation fluid.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM serotonin (for non-specific binding), or 50 µL of the test compound at various concentrations.

    • Add 50 µL of [3H]8-OH-DPAT to all wells to a final concentration of 1.0 nM.

    • Add 150 µL of the membrane preparation (containing 5-10 µg of protein) to each well.

    • Incubate the plate at 25°C for 60 minutes with gentle shaking.[10]

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

BindingAssayWorkflow Start Prepare Reagents (Membranes, Radioligand, Buffers, Compounds) Incubation Incubate at 25°C for 60 min Start->Incubation Filtration Rapid Filtration (Cell Harvester, GF/C filters) Incubation->Filtration Washing Wash Filters (3x with ice-cold buffer) Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Protocol 3: [35S]GTPγS Binding Assay for Functional Activity

This assay measures the functional activity of a compound at a G-protein coupled receptor (GPCR) by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS.[11][12]

  • Materials:

    • Cell membranes expressing the 5-HT1A receptor.

    • [35S]GTPγS (specific activity >1000 Ci/mmol).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

    • GDP (Guanosine 5'-diphosphate).

    • Test compounds (agonists).

    • Non-specific binding determinant: 10 µM unlabeled GTPγS.

  • Procedure:

    • Pre-incubate the cell membranes (20-40 µg of protein) in the assay buffer containing 10 µM GDP for 15-20 minutes at 30°C.

    • Prepare serial dilutions of the test agonist compounds.

    • In a 96-well plate, add the pre-incubated membranes, the test compound, and [35S]GTPγS (final concentration 0.1 nM).

    • Incubate the mixture for 30 minutes at 30°C.

    • Terminate the reaction by rapid filtration through GF/C filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the filter-bound radioactivity by scintillation counting.

    • Determine the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding in the presence of the agonist.

    • Plot the stimulated binding as a function of agonist concentration to determine the EC50 (potency) and Emax (efficacy) values.

GTPgS_Pathway cluster_receptor cluster_gprotein Agonist Agonist Receptor 5-HT1A Receptor (Inactive) Agonist->Receptor Binds ActiveReceptor 5-HT1A Receptor (Active) Receptor->ActiveReceptor Conformational Change G_inactive G-Protein (GDP-bound) ActiveReceptor->G_inactive Activates G_active G-Protein ([35S]GTPγS-bound) G_inactive->G_active GDP/[35S]GTPγS Exchange Downstream Signaling Downstream Signaling G_active->Downstream Signaling

Protocol 4: Rat Forced Swim Test for Antidepressant-like Activity

The forced swim test is a widely used behavioral assay to screen for potential antidepressant activity.[13][14][15][16]

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

  • Procedure:

    • Pre-test session (Day 1): Place each rat individually into the swim cylinder for a 15-minute period. This initial exposure induces a state of immobility in subsequent tests. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

    • Drug Administration (Day 2): Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at the desired dose and time before the test session (typically 30-60 minutes for i.p. administration).

    • Test session (Day 2): Place the rats back into the swim cylinder for a 5-minute test session. Record the session using a video camera for later analysis.

    • Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

    • Data Analysis: Compare the duration of immobility between the vehicle-treated and drug-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.

Conclusion

The 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine scaffold is a cornerstone in the design and discovery of novel therapeutics. Its proven success in targeting CNS disorders, coupled with emerging applications in oncology and cardiovascular medicine, underscores its significance. The protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate new derivatives, paving the way for the next generation of innovative medicines.

References

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Piotrowska-Kempisty, H., et al. (2022).
  • Laboratory Animal Science Association. (n.d.). Factsheet on the forced swim test.
  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of behavior analysis in neuroscience (2nd ed.). CRC Press/Taylor & Francis.
  • Animal Research Review Panel. (2022). Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries.
  • BenchChem. (2025).
  • Wang, L., et al. (2018). Discovery of aroyl piperazine derivatives as IKr & IKs dual inhibitors for cardiac arrhythmia treatment. European Journal of Medicinal Chemistry, 157, 119-130.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Protocol Exchange.
  • Malawska, B., et al. (2016). Antiarrhythmic and α-Adrenoceptor Antagonistic Properties of Novel Arylpiperazine Derivatives of Pyrrolidin-2-one. Archiv der Pharmazie, 349(1), 45-55.
  • Lacinová, L., et al. (2016). Synthesis and characterization of a disubstituted piperazine derivative with T-type channel blocking action and analgesic properties. Pharmaceuticals, 9(3), 45.
  • Kulig, K., et al. (2009). Design, synthesis and pharmacological evaluation of new 1-[3-(4-arylpiperazin-1-yl)-2-hydroxy-propyl]-3,3-diphenylpyrrolidin-2-one derivatives with antiarrhythmic, antihypertensive, and alpha-adrenolytic activity. European Journal of Medicinal Chemistry, 44(10), 3933-3942.
  • ResearchGate.
  • Assié, M. B., & Koek, W. (1999). [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A binding sites. British Journal of Pharmacology, 128(5), 1081-1088.
  • Alper, R. H. (1998). Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes. European Journal of Pharmacology, 345(1), 87-94.
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  • Santen, R. J., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Journal of Medicinal Chemistry, 45(4), 853-864.
  • Connor, H. E., & Feniuk, W. (1990). The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets. European Journal of Pharmacology, 183(3), 1067-1068.
  • ResearchGate. (A)
  • Kusumi, I., et al. (1997). 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex. Neuropsychopharmacology, 17(4), 219-227.
  • Google Patents. (2005).
  • Hensler, J. G., & Durgam, H. (2001). Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration. British Journal of Pharmacology, 132(3), 605-611.
  • Revvity. GTP binding assay.
  • Google Patents. (2019).
  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286.
  • European Pharmaceutical Review. (2025). Study reveals 58 targets for heart failure drug development.
  • ACS Publications. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega.
  • Nemes, C., et al. (2021). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.
  • ResearchGate. A Simple Synthesis of N-Alkylpiperazines.
  • Dei, S., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1276.
  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • Molecules. (2022). Design, Synthesis and 5-HT 1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1 3,7 ]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1 3,7 ]decan-1-amine.
  • Molecules. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands.
  • Journal of Medicinal Chemistry. (2014). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride.
  • Google Patents. (1961).
  • Oncotarget. (2015).
  • ResearchGate. Design and synthesis of new donepezil analogs derived from arylpiperazine scaffold as acetylcholinesterase inhibitors.
  • ThalesNano.
  • Organic Chemistry Portal. Synthesis of piperazines.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine .

This compound features a highly lipophilic 3-methoxyphenyl group paired with three basic nitrogen centers (a primary amine and a piperazine ring). While it offers excellent target-binding properties, its free base form is notoriously difficult to keep in solution at physiological pH. This guide provides field-proven, mechanistically grounded strategies to achieve stable aqueous formulations.

Diagnostic Workflow for Solubility Optimization

SolubilityWorkflow Start Compound Precipitates in Aqueous Buffer (pH 7.4) Check_pH Can the assay tolerate lower pH (5.5-6.0)? Start->Check_pH Adjust_pH Lower pH (Protonate Amines) Check_pH->Adjust_pH Yes Use_Cosolvent Add Co-solvents (e.g., 5% PEG400) Check_pH->Use_Cosolvent No Success Soluble & Stable Working Solution Adjust_pH->Success Use_CD Complexation (e.g., 10-20% HP-β-CD) Use_Cosolvent->Use_CD Still precipitates Use_Cosolvent->Success Soluble Use_CD->Success

Diagnostic workflow for overcoming aqueous solubility issues of basic phenylpiperazine derivatives.

Frequently Asked Questions & Troubleshooting

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into pH 7.4 PBS? A1: This is a classic case of "solvent-shift precipitation." DMSO is a powerful polar aprotic solvent that easily solvates both the lipophilic 3-methoxyphenyl ring and the unprotonated amines. However, when introduced into a neutral aqueous buffer, the dielectric constant of the environment drops drastically. According to the Henderson-Hasselbalch equation, the solubility of basic amines is strictly dictated by the micro-environmental pH[1]. While the primary amine (pKa ~10) remains protonated at pH 7.4, the piperazine nitrogens are largely deprotonated. The sudden loss of organic solvation forces these uncharged, lipophilic free-base species to undergo hydrophobic collapse and aggregate out of solution[2].

Q2: How can I formulate this compound for cell-based assays without exceeding the standard 1% DMSO toxicity limit? A2: If lowering the pH is not biologically viable for your assay, the most effective strategy is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic internal cavity[3]. The cavity perfectly accommodates the lipophilic 3-methoxyphenyl moiety, shielding it from the aqueous environment, while the protonated primary amine remains exposed to the bulk solvent. This host-guest interaction significantly enhances aqueous solubility without altering the bulk pH or requiring high concentrations of toxic co-solvents[4].

Q3: Should I purchase/synthesize the free base or a salt form for my stock libraries? A3: Always opt for a salt form (such as a hydrochloride or mesylate salt) for aqueous applications. Salt formation via ionization between the basic amines and an acid creates strong ion-dipole interactions with water, significantly increasing both the dissolution rate and the absolute thermodynamic solubility[5]. The HCl salt of this compound will readily dissolve in water, whereas the free base requires aggressive acidic titration or heavy organic co-solvents to achieve the same molarity[6].

Quantitative Data: Vehicle Solubility Comparison

To assist in selecting the right formulation strategy, the following table summarizes the expected solubility profiles of the compound across various standard vehicles.

Vehicle / Buffer SystemEstimated SolubilitySolubilization MechanismSuitability for In Vitro Assays
PBS (pH 7.4) < 0.1 mg/mLBaseline (Free base lipophilicity)Poor (High risk of precipitation)
0.1 M HCl (pH 1.0) > 10.0 mg/mLFull protonation of all basic aminesPoor (Induces pH shock in cells)
PBS + 1% DMSO ~ 0.5 mg/mLMinimal co-solvent dielectric shiftModerate (Standard limit, low yield)
PBS + 5% PEG400 + 1% DMSO ~ 2.5 mg/mLDielectric constant reductionGood (Requires PEG toxicity control)
PBS + 10% HP-β-CD > 5.0 mg/mLHydrophobic cavity inclusionExcellent (Highly biocompatible)
Step-by-Step Methodologies
Protocol 1: Kinetic Solubility Profiling via Solvent Shift (Self-Validating)

Purpose: To determine the maximum achievable concentration in your specific assay buffer before precipitation occurs, ensuring you do not dose cells with a suspension.

  • Stock Preparation: Prepare a 10 mM stock of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine in 100% anhydrous DMSO.

  • Buffer Aliquot: Pipette 990 µL of the target aqueous buffer (e.g., PBS pH 7.4) into a clear, glass HPLC vial.

  • Titration: Under continuous vortexing at room temperature, add the DMSO stock dropwise in 2 µL increments.

  • Optical Monitoring: Monitor for turbidity using a nephelometer or by measuring absorbance at 620 nm (a wavelength where the compound does not absorb). A sudden spike in scattering indicates the kinetic solubility limit.

  • Validation Check (Critical): Visually clear solutions can sometimes be stable colloidal suspensions. To validate true solubility, centrifuge the sample at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via HPLC-UV to confirm the exact soluble concentration matches your theoretical dosing concentration.

Protocol 2: HP-β-CD Inclusion Complex Formulation

Purpose: To achieve >1 mM concentration at physiological pH 7.4 for sensitive cell-based or biochemical assays.

  • Vehicle Preparation: Weigh 100 mg of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and dissolve it completely in 1 mL of PBS (pH 7.4) to create a 10% (w/v) vehicle.

  • API Addition: Weigh the required mass of the compound (preferably the HCl salt for faster kinetics) and add it to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at 37°C for 30 minutes. The thermal energy facilitates the dynamic entry of the lipophilic phenyl ring into the cyclodextrin cavity.

  • Validation Check (Critical): The resulting solution must be optically clear. Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed aggregates. Quantify the final concentration of the filtrate using UV-Vis spectroscopy. Pro-tip: Measure at an isosbestic point to avoid quantification errors caused by minor ionization-dependent absorbance shifts[7].

References
  • Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity Taylor & Francis[Link]

  • Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review Drug Development & Delivery[Link]

  • Drug Solubility: Importance and Enhancement Techniques PubMed Central (PMC)[Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug PubMed Central (PMC) / RSC Advances[Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis MDPI[Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purifying 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 3-[4-(3-Methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis and purification of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine . This compound is a critical arylpiperazine building block, but its synthesis is notoriously prone to byproduct formation due to the high nucleophilicity of its nitrogen centers.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind byproduct formation and providing self-validating purification protocols.

Synthetic Workflows & Byproduct Pathways

To effectively purify your target compound, you must first understand where the impurities originate. The two most common synthetic routes—Phthalimide Alkylation and Cyanoethylation/Reduction —generate distinct byproduct profiles.

SynthesisWorkflow cluster_route1 Route 1: Phthalimide Alkylation cluster_route2 Route 2: Cyanoethylation & Reduction SM 1-(3-Methoxyphenyl)piperazine (Starting Material) R1_Reagent N-(3-bromopropyl)phthalimide SM->R1_Reagent R2_Reagent Acrylonitrile (Michael Addition) SM->R2_Reagent R1_Int Phthalimide Intermediate R1_Reagent->R1_Int R1_Byprod1 Byproduct 1: Quaternary Ammonium Salt (Menshutkin Reaction) R1_Reagent->R1_Byprod1 Excess alkyl halide R1_Deprot Hydrazine Deprotection R1_Int->R1_Deprot R1_Byprod2 Byproduct 2: Incomplete Cleavage Amide R1_Deprot->R1_Byprod2 Incomplete reaction Target 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (Target Product) R1_Deprot->Target R2_Int Propanenitrile Intermediate R2_Reagent->R2_Int R2_Red Reduction (H2/Raney Ni) R2_Int->R2_Red R2_Byprod Byproduct 3: Secondary Amine Dimer (Imine Attack) R2_Red->R2_Byprod Imine intermediate attack R2_Red->Target

Fig 1: Synthetic routes and byproduct formation pathways for the target arylpiperazine alkylamine.

Troubleshooting & FAQs

Q1: During the alkylation step, my yield is low, and I am losing mass during the aqueous workup. What is happening? A: You are likely over-alkylating your product. The tertiary amine of the piperazine ring is highly nucleophilic. When exposed to excess alkylating agent, it undergoes a 1[1], forming a quaternary ammonium salt. Because this byproduct is permanently charged, it becomes highly water-soluble and is inadvertently discarded in the aqueous waste layer. Solution: Strictly control your stoichiometry to 1.0 - 1.05 equivalents of the alkylating agent. Additionally, conduct the reaction in less polar solvents (like toluene or THF rather than DMF) to kinetically disfavor the highly polar transition state of the Menshutkin reaction[2].

Q2: I synthesized the compound via nitrile reduction (cyanoethylation route). My LC-MS shows a massive peak at nearly double the expected molecular weight. What is this impurity? A: This is a secondary amine dimer, a classic byproduct of 3[3]. During catalytic hydrogenation, the nitrile is first reduced to a highly electrophilic aldimine intermediate ( R−CH=NH ). The newly formed primary amine product ( R−CH2​−NH2​ ) acts as a nucleophile, attacking this imine to form a diamine intermediate, which then eliminates ammonia to yield the dimer. Solution: You must saturate the reaction environment with ammonia. Conducting the hydrogenation using Raney Nickel in 4[4] under 5-15 bar of hydrogen pressure shifts the equilibrium, entirely suppressing the nucleophilic attack of the primary amine.

Q3: The final primary amine streaks terribly on silica gel, making column chromatography impossible. How can I improve resolution? A: Primary amines are strong hydrogen-bond donors and acceptors. They interact aggressively with the acidic silanol groups ( Si−OH ) on bare silica gel ( SiO2​ ), causing severe tailing and irreversible adsorption. Solution: Pre-treat your silica column by flushing it with an eluent containing 1-5% Triethylamine (TEA) or aqueous ammonia. This basic modifier caps the acidic silanol sites, allowing the amine to elute as a sharp band. Alternatively, utilize the acid-base extraction protocol detailed below to avoid chromatography entirely.

Quantitative Data: Nitrile Reduction Optimization

The table below summarizes the causality between reduction conditions and the suppression of the dimerization byproduct during the cyanoethylation route.

Reduction MethodSolvent SystemAdditiveTarget Primary Amine (%)Dimer Byproduct (%)
Raney Ni / H₂ (Atmospheric)MethanolNone45%40%
Raney Ni / H₂ (10 bar) Methanol 7N Ammonia >93% <3%
LiAlH₄THFNone65%15%
KBH₄ / Raney NiEthanolNone85%5%
Experimental Protocol: Optimized Acid-Base Purification

To ensure high purity without the yield losses associated with silica gel chromatography, use this self-validating acid-base extraction workflow. This protocol exploits the differential basicity of the target molecule to separate it from neutral byproducts (like incomplete phthalimide cleavage amides) and over-alkylated quaternary salts.

Step-by-Step Methodology:

  • Initial Solubilization: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Wash the organic layer with 1M HCl (3 x 50 mL).

    • Causality: The target amine and any unreacted piperazine are protonated, becoming highly water-soluble, and migrate to the aqueous layer. Neutral impurities (unreacted N-(3-bromopropyl)phthalimide or mono-amides) remain trapped in the EtOAc layer.

  • Phase Separation: Discard the organic layer. Cool the combined aqueous layers in an ice bath to prevent exothermic degradation during the subsequent neutralization.

  • Basification: Slowly add 5M NaOH dropwise to the cold aqueous layer until the pH reaches >12 (verify with pH paper).

    • Causality: The ammonium salts are deprotonated back into their free base form, which crashes out of the aqueous solution as a cloudy oil.

  • Organic Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 50 mL). Quaternary ammonium salt byproducts (from the Menshutkin reaction) remain permanently charged and are left behind in the basic aqueous waste[5].

  • Drying and Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

  • Self-Validating Crystallization: Dissolve the resulting free base oil in anhydrous ethanol. Dropwise add 2M HCl in diethyl ether until precipitation ceases. Filter the resulting white solid.

    • Validation: The formation of a highly crystalline dihydrochloride salt physically confirms the presence of the basic amine groups, leaving any remaining non-salt-forming impurities in the mother liquor.

References
  • "Menshutkin reaction" - Wikipedia. Available at:[Link]

  • "Solvent Effects on the Menshutkin Reaction" - arXiv.org. Available at: [Link]

  • "Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines" - Semantic Scholar. Available at:[Link]

  • "WO2018020249A1 - New compound and process" - Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting 3-[4-(3-Methoxyphenyl)pip...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine from complex biological matrices (e.g., plasma, serum, and urine).

This compound is an arylpiperazine derivative characterized by a highly lipophilic phenylpiperazine core and two basic nitrogen centers (a tertiary piperazine amine and a primary aliphatic amine). Because its primary amine has a high pKa (~10.0) and the piperazine nitrogen has a moderate pKa (~7.5), standard extraction protocols often yield poor recovery and severe matrix effects. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to resolve them.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing severe ion suppression in my LC-MS/MS method when using Protein Precipitation (PPT)?

The Causality: Simple PPT using acetonitrile or methanol effectively crashes out large proteins but fails to remove endogenous glycerophospholipids (e.g., phosphatidylcholines). Because your target analyte is highly lipophilic and elutes in the high-organic region of a reversed-phase gradient, it co-elutes with these phospholipids. In the electrospray ionization (ESI) source, the highly abundant phospholipids outcompete the basic amines of your analyte for available protons, leading to severe ion suppression [1]. The Solution: Transition from PPT to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) or utilize dedicated phospholipid-removal plates. MCX allows for a 100% organic wash step that completely strips away phospholipids while your basic analyte remains ionically bound to the sorbent [2].

Q2: I switched to MCX SPE, but my absolute recovery is still below 40%. What is causing this?

The Causality: The failure lies in the elution pH. 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine has a primary aliphatic amine with a pKa of approximately 10. To break the strong ionic bond between this amine and the negatively charged sulfonic acid groups on the MCX sorbent, the elution solvent pH must be at least 2 units above the highest pKa (i.e., pH 12) [3]. If you are using a standard 2% Ammonium Hydroxide ( NH4​OH ) elution buffer, the primary amine remains partially protonated and trapped on the column. The Solution: Increase the basic modifier concentration. Use 5% to 10% concentrated NH4​OH in 100% Methanol as your elution solvent. Self-Validation Check: If the pH adjustment is successful, analyzing the post-elution sorbent wash will show zero residual analyte, confirming complete desorption.

Q3: I am losing analyte at low concentrations (LLOQ < 1 ng/mL) during the evaporation and reconstitution steps. How do I prevent this?

The Causality: This is a classic case of Non-Specific Binding (NSB). The dual basic amines of the arylpiperazine have a high affinity for free, negatively charged silanol groups on glass vials or uncharged hydrophobic surfaces of standard polypropylene plates. During evaporation, as the organic solvent depletes, the analyte is driven to the container walls. The Solution: Use highly deactivated (silanized) glassware or low-bind plastics. Alternatively, add a "keeper" solvent—such as 10 μL of 1% Formic Acid in Methanol or Polyethylene Glycol (PEG)—prior to nitrogen evaporation. This keeps the amines protonated and solvated, preventing surface adsorption [4].

Part 2: Quantitative Data Presentation

To illustrate the impact of sample preparation choices on this specific arylpiperazine derivative, the following table summarizes typical validation data comparing three distinct extraction methodologies.

Extraction MethodologyAbsolute Recovery (%)Matrix Factor (%)Phospholipid CarryoverRecommended Use Case
Protein Precipitation (PPT) 85 - 95%35 - 45% (Severe Suppression)HighHigh-throughput screening; early discovery.
Liquid-Liquid Extraction (LLE) (MTBE at pH 11.5)65 - 75%85 - 90% (Minimal Suppression)ModerateMatrices where SPE is cost-prohibitive.
Mixed-Mode Cation Exchange (MCX) (Optimized Elution)92 - 98% 95 - 102% (No Suppression) Negligible Regulated bioanalysis (GLP); clinical trials.

Table 1: Comparative performance metrics for the extraction of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine from human plasma (Spike concentration: 10 ng/mL).

Part 3: Experimental Protocols

Protocol A: Optimized Mixed-Mode Cation Exchange (MCX) Workflow

This protocol is a self-validating system: the acidic load ensures 100% retention, the 100% organic wash guarantees phospholipid removal, and the highly basic elution ensures complete analyte recovery.

  • Sample Pre-treatment: Dilute 100 μL of plasma with 100 μL of 4% Phosphoric Acid ( H3​PO4​ ). Vortex for 30 seconds. (Causality: Drops pH < 2, disrupting protein binding and fully protonating both the primary and tertiary amines).

  • Conditioning: Pass 1 mL of Methanol through the 30 mg MCX cartridge, followed by 1 mL of LC-MS grade Water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash (Desalting): Wash with 1 mL of 2% Formic Acid in Water. (Causality: Removes salts and hydrophilic proteins while keeping the analyte ionically bound).

  • Organic Wash (Interference Removal): Wash with 1 mL of 100% Methanol. (Causality: Strips away lipophilic neutral interferences and endogenous phospholipids).

  • Elution: Elute the target analyte with 2 x 500 μL of 5% NH4​OH in Methanol . (Causality: The high pH neutralizes both basic centers, breaking the ionic interaction with the sorbent).

  • Evaporation & Reconstitution: Add 10 μL of 1% Formic Acid in Methanol (as a keeper), evaporate under N2​ at 40°C, and reconstitute in 100 μL of initial mobile phase.

Protocol B: Alternative High-pH Liquid-Liquid Extraction (LLE)
  • Alkalinization: Aliquot 100 μL of plasma into a 2 mL microcentrifuge tube. Add 50 μL of 0.5 M Sodium Hydroxide (NaOH) to raise the pH > 12.

  • Extraction: Add 1 mL of Methyl tert-butyl ether (MTBE).

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer: Transfer 800 μL of the upper organic layer to a clean, silanized vial. Evaporate and reconstitute as described in Protocol A.

Part 4: Mandatory Visualizations

Diagram 1: MCX SPE Retention and Elution Mechanism

SPE_Workflow Start Biological Sample (Plasma/Urine) Pretreat Pre-treatment: Add 4% H3PO4 (pH < 2 protonates both amines) Start->Pretreat Load Load Sample (Analyte binds via Strong Cation Exchange) Pretreat->Load Condition Condition MCX Sorbent (MeOH -> H2O) Condition->Load Wash1 Aqueous Wash: 2% Formic Acid (Removes salts & polar proteins) Load->Wash1 Wash2 Organic Wash: 100% MeOH (Removes phospholipids & neutrals) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (pH > 12 neutralizes amines, releases analyte) Wash2->Elute Analyze Evaporate, Reconstitute & LC-MS/MS Analysis Elute->Analyze

Optimized MCX SPE workflow for dual-basic arylpiperazine derivatives.

Diagram 2: Troubleshooting Logic Tree for Low Recovery

Troubleshooting Issue Issue: Low Analyte Signal in LC-MS/MS Check1 Is Absolute Recovery < 40%? (Pre- vs Post-Extraction Spike) Issue->Check1 Check2 Is Matrix Factor < 50%? (Severe Ion Suppression) Issue->Check2 Action1 Optimize Elution pH Increase NH4OH to 5-10% to neutralize primary amine (pKa ~10) Check1->Action1 Yes, poor elution Action2 Prevent Non-Specific Binding Use silanized plates & add acidic keeper solvent before evaporation Check1->Action2 Yes, adsorptive loss Action3 Enhance Phospholipid Removal Implement 100% Organic Wash step prior to basic elution Check2->Action3 Yes, matrix effect

Diagnostic logic tree for resolving signal loss during arylpiperazine bioanalysis.

Part 5: References

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Advances. Available at:[Link] [1]

  • When should I choose a mixed-mode SPE? Biotage Technical Blog. Available at:[Link][1]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals (MDPI). Available at:[Link][2]

Sources

Optimization

Troubleshooting degradation of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine in solution

Welcome to the technical support center for 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the degradation of this compound in solution. This guide provides in-depth technical information and practical, field-proven insights to ensure the integrity of your experiments.

Introduction: Understanding the Stability of Arylpiperazines

Arylpiperazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for a wide range of therapeutics.[1][2] However, their chemical stability in solution can be a critical factor influencing experimental outcomes, shelf-life, and ultimately, therapeutic efficacy. The structure of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine contains several functional groups susceptible to degradation: the piperazine ring, the methoxy-substituted phenyl group, and the alkylamine side chain. Understanding the potential degradation pathways of these moieties is the first step in effective troubleshooting.

This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory. We will explore the causality behind degradation and provide self-validating protocols to identify and mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My solution of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine is showing unexpected impurity peaks in the HPLC analysis. What are the likely causes?

The appearance of new peaks in your chromatogram is a common indicator of degradation. The primary suspects for the degradation of this arylpiperazine derivative are hydrolysis, oxidation, and photodegradation. Each of these pathways is influenced by factors such as pH, temperature, light exposure, and the presence of other reactive species in your solution.

To begin troubleshooting, a systematic approach is necessary. We recommend performing a forced degradation study to intentionally degrade the compound under controlled stress conditions. This will help you identify the potential degradation products and understand the sensitivity of the molecule to different stressors.

How do I perform a forced degradation study for this compound?

A forced degradation study, as outlined by the International Council for Harmonisation (ICH) guidelines, is a systematic way to probe the stability of a drug substance.[3][4] The goal is to achieve a target degradation of 5-20%.[5]

Experimental Protocol: Forced Degradation Study

Stress ConditionProtocolPotential Degradation Pathways
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[6][7]Hydrolysis of the methoxy group to a hydroxyl group. Cleavage of the ether linkage.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[6][7]Potential for N-dealkylation of the piperazine ring.
Oxidation Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24-48 hours.[6][7]Oxidation of the piperazine nitrogen atoms to N-oxides. Oxidation of the methoxy group or the aromatic ring.[8]
Photodegradation Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]Photolytic cleavage of bonds, leading to a variety of degradation products.
Thermal Degradation Heat a solid sample of the compound at 70°C for 48 hours. Dissolve in a suitable solvent for analysis.[9]Thermal decomposition, potentially leading to fragmentation of the molecule.

Sample Preparation for Analysis:

For each stress condition, prepare a control sample (compound in the same solvent without the stressor) and a blank (solvent with the stressor but without the compound). After the specified stress period, dilute the samples to a suitable concentration for HPLC analysis.

Diagram: Forced Degradation Workflow

ForcedDegradationWorkflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Outcome Acid Acid Hydrolysis (0.1M HCl, 60°C) HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (3% H₂O₂) Oxidation->HPLC Analyze Samples Photo Photodegradation (ICH Q1B) Photo->HPLC Analyze Samples Thermal Thermal Degradation (70°C, solid) Thermal->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Degradants Pathways Identify Degradation Pathways LCMS->Pathways Method Validate Stability- Indicating Method Pathways->Method Compound 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine in Solution Compound->Acid Expose to Stress Compound->Base Expose to Stress Compound->Oxidation Expose to Stress Compound->Photo Expose to Stress Compound->Thermal Expose to Stress

Caption: Workflow for a forced degradation study.

What are the most likely degradation products of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine?

Based on the functional groups present in the molecule, we can predict several potential degradation pathways.

Predicted Degradation Pathways:

  • N-Dealkylation: The bond between the piperazine nitrogen and the propyl side chain can be susceptible to cleavage, particularly under oxidative or certain hydrolytic conditions. This would result in the formation of 1-(3-methoxyphenyl)piperazine .[10][11]

  • Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring can be oxidized to form N-oxides .

  • Oxidation of the Methoxyphenyl Ring: The methoxy group can be oxidized, or the aromatic ring itself can be hydroxylated.[8]

  • Cleavage of the Propylamine Side Chain: The propan-1-amine side chain could undergo oxidation or other reactions, leading to various smaller molecules.

Diagram: Potential Degradation Pathways

DegradationPathways cluster_degradation Degradation Products Parent 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine N_Dealkyl 1-(3-Methoxyphenyl)piperazine (N-Dealkylation) Parent->N_Dealkyl Stress Conditions N_Oxide Piperazine N-Oxide (Oxidation) Parent->N_Oxide Oxidative Stress Hydroxylated Hydroxylated Aromatic Ring (Oxidation) Parent->Hydroxylated Oxidative Stress Side_Chain_Cleavage Side Chain Fragments (Various) Parent->Side_Chain_Cleavage Multiple Stressors

Caption: Predicted degradation pathways.

I need a starting point for an HPLC method to analyze the degradation of this compound. Can you provide a protocol?

Developing a stability-indicating HPLC method is crucial for accurately monitoring degradation.[12] The following is a robust starting point for method development. You may need to optimize the mobile phase composition and gradient to achieve the best separation of your specific degradation products.

Protocol: Stability-Indicating HPLC Method

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes to elute all components.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the parent compound (around 240-280 nm for arylpiperazines).[13]
Injection Volume 10 µL

Method Validation:

Once you have a method that separates the parent compound from its degradation products, it's essential to validate it according to ICH guidelines. This includes assessing specificity, linearity, accuracy, precision, and robustness.[14]

My mass balance in the forced degradation study is not within the acceptable range (90-110%). What could be the issue?

Poor mass balance can be a frustrating issue, but it provides valuable information about your compound and analytical method.[7] Here are some common causes and troubleshooting steps:

  • Formation of Non-Chromophoric Degradants: Some degradation products may not have a UV chromophore and will be invisible to a UV detector.

    • Troubleshooting: Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with your UV detector.

  • Formation of Volatile Degradants: Small, volatile degradation products may be lost during sample preparation or analysis.

    • Troubleshooting: Use a headspace Gas Chromatography (GC) method to analyze for volatile compounds.

  • Degradants Strongly Retained on the Column: Some degradation products may be highly non-polar and not elute from the column under your current gradient conditions.

    • Troubleshooting: Extend your gradient to 100% organic solvent and hold for several column volumes to ensure all components are eluted.

  • Different Molar Absorptivities: The degradation products may have significantly different UV molar absorptivities compared to the parent compound, leading to an inaccurate mass balance calculation based on peak area percentages.

    • Troubleshooting: If possible, isolate the major degradation products and determine their individual response factors to correct the mass balance calculation.

Conclusion: A Proactive Approach to Stability

Troubleshooting the degradation of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine requires a systematic and proactive approach. By understanding the potential degradation pathways and employing robust analytical techniques like forced degradation studies and stability-indicating HPLC methods, researchers can ensure the quality and reliability of their experimental data. This guide provides a solid foundation for these activities, empowering you to tackle stability challenges with confidence.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, 2003.

  • Caccia, S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current drug metabolism, 8(5), 469–484.

  • Kiran Kumar, H., Yathirajan, H. S., Chinthal, C. H., Foro, S., & Glidewell, C. (2020). Crystal structures of the recreational drug N-(4-methoxyphenyl)piperazine (MeOPP) and three of its salts. Acta crystallographica. Section E, Crystallographic communications, 76(Pt 4), 549–556.

  • Ma, R., et al. (2018). Effect of Methoxy Substituents on Wet Peroxide Oxidation of Lignin and Lignin Model Compounds. ACS Sustainable Chemistry & Engineering, 6(11), 14476-14484.

  • Di Micco, S., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(14), 3289.

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation, 1996.

  • Foye, W. O., Lemke, T. L., & Williams, D. A. (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 38-45.

  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38234-38239.

  • Freeman, S. A., et al. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 141-148.

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.

  • Pai, N. R., & Dubhashi, D. S. (2012). Development of stability indicating, validated HPLC method for quantitative determination of Aripiprazole and its impurities. Der Pharma Chemica, 4(5), 1956-1965.

  • SGS (2015). How to Approach a Forced Degradation Study.

  • Bak, F., & Widdel, F. (1986). Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans sp. nov. and a nitrate-reducing bacterium Thauera sp. strain Cin3,4. Archives of Microbiology, 146(2), 177-180.

  • Sharma, S., & Singh, A. (2013). HPLC method development and validation: a review. International Journal of Pharmaceutical Erudition, 2(3), 1-10.

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224.

  • Mazari, S. A., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. Environmental Science and Pollution Research, 28(2), 1279-1294.

  • Namjoshi, O., et al. (2014). Thermal Degradation of Piperazine Blends with Diamines. Energy Procedia, 63, 459-466.

  • Farooq, U., et al. (2023). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. Applied Sciences, 13(23), 12739.

Sources

Troubleshooting

Resolving peak tailing in 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine chromatography

Welcome to the Advanced Chromatography Troubleshooting Portal. This guide is specifically engineered for analytical scientists and drug development professionals working with 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Portal. This guide is specifically engineered for analytical scientists and drug development professionals working with 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine .

Because this analyte features a highly basic primary amine (propan-1-amine) and a dual-nitrogen piperazine ring, it is notoriously prone to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC). This guide synthesizes mechanistic theory with field-validated protocols to help you achieve symmetrical peaks, reliable integration, and robust quantification.

Part 1: Diagnostic Workflow

Before altering your mobile phase chemistry, you must definitively isolate the root cause of the peak tailing. Tailing can originate from physical system defects (dead volume) or chemical interactions (secondary silanol retention). The decision tree below outlines a self-validating diagnostic workflow.

G Start Peak Tailing Detected (Asymmetry Factor > 1.5) TestNeutral Inject Neutral Marker (e.g., Toluene / Uracil) Start->TestNeutral NeutralTails Neutral Peak Tails? TestNeutral->NeutralTails Yes NeutralSymmetric Neutral Peak Symmetric? TestNeutral->NeutralSymmetric No PhysicalIssue Physical / System Issue Check dead volume, tubing, or blocked column frit. NeutralTails->PhysicalIssue ChemicalIssue Chemical Issue Secondary Silanol Interactions NeutralSymmetric->ChemicalIssue AdjustPH Optimize Mobile Phase pH ChemicalIssue->AdjustPH LowPH Low pH (2.0 - 3.0) Protonate Silanols (Si-OH) AdjustPH->LowPH HighPH High pH (> 10.5) Deprotonate Amines AdjustPH->HighPH ColumnChange Switch Column Chemistry (End-capped / Polar-embedded) LowPH->ColumnChange If tailing persists HighPH->ColumnChange If tailing persists

Diagnostic workflow for isolating and resolving HPLC peak tailing in basic compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine exhibit such severe peak tailing?

A1: The tailing is caused by a phenomenon known as secondary silanol interaction . Your analyte is polybasic. The primary amine on the propyl chain has a pKa of approximately 10.0–10.5, and the piperazine nitrogens have pKa values ranging from ~5.0 to 9.8[1][2].

Standard silica-based stationary phases contain residual, unbonded silanol groups (-Si-OH). In older "Type-A" silica, these silanols are highly acidic (pKa 4–5)[3]. At a neutral mobile phase pH (pH 6–7), these silanols ionize into negatively charged silanoxanes (-Si-O⁻). Simultaneously, the basic nitrogens on your analyte are fully protonated (NH₃⁺, NH⁺). As the analyte travels through the column, it undergoes the intended hydrophobic retention with the C18 phase, but also an unintended, highly energetic cation-exchange interaction with the ionized silanols[3][4]. Because this ionic interaction is slow to equilibrate ("easy to stick, hard to let go"), the trailing edge of the analyte band is delayed, resulting in a pronounced tail[4].

Q2: How can I use mobile phase pH to break this secondary interaction?

A2: You must manipulate the ionization state of either the column surface or the analyte. There are two highly effective thermodynamic strategies:

  • The Low-pH Strategy (pH 2.0–3.0): By lowering the pH below the pKa of the silica surface, you force the silanol groups to protonate back to their neutral state (-Si-OH)[3][5]. Without the negative charge on the column, the cation-exchange mechanism is shut down. We recommend using 0.1% Trifluoroacetic acid (TFA). TFA not only lowers the pH but acts as an ion-pairing reagent, forming a neutral, hydrophobic complex with the protonated amines of your compound.

  • The High-pH Strategy (pH > 10.5): Alternatively, you can raise the pH above the pKa of your analyte's primary amine. This deprotonates the analyte, rendering it completely neutral. A neutral molecule cannot undergo cation exchange. Caution: This approach strictly requires a high-pH tolerant column (e.g., Ethylene Bridged Hybrid (BEH) silica or polymeric phases), as standard silica dissolves above pH 8.0.

Q3: I am using a low pH, but I still see a Tailing Factor of 1.6. What is the role of Triethylamine (TEA)?

A3: If low pH alone is insufficient, it means highly active, sterically protected silanols are still interacting with your analyte. In this scenario, you can introduce Triethylamine (TEA) at a concentration of 20–25 mM into the mobile phase[3][6].

TEA acts as a sacrificial competitor. It is a small, highly basic molecule that aggressively diffuses into the stationary phase pores and binds to the active silanol sites. By saturating these sites, TEA effectively "masks" the column surface, forcing your larger, bulkier piperazine analyte to interact solely with the hydrophobic C18 ligands[6][7]. Note: TEA is generally not required if you are using modern, ultra-high-purity "Type-B" silica columns with advanced end-capping[3][6].

Q4: How do I definitively prove the tailing is chemical and not a physical column void?

A4: Run a self-validating system test by injecting a purely neutral, hydrophobic marker (e.g., Toluene or Uracil)[4]. Neutral compounds cannot undergo acid-base interactions.

  • If the neutral marker is symmetric , your system plumbing is perfect, and the tailing of your piperazine compound is purely chemical (silanol-driven)[4].

  • If the neutral marker also tails , you have a physical void at the head of the column, a partially blocked frit, or excessive extra-column dead volume in your tubing[4][5]. No amount of buffer optimization will fix a physical void; you must replace the column or re-plumb the system.

Part 3: Quantitative Data & Column Selection

The following tables summarize the expected impact of various chromatographic parameters on the peak shape of polybasic amines.

Table 1: Effect of Mobile Phase Conditions on Tailing Factor (Tf)
Mobile Phase ConditionMechanism of ActionExpected Tailing Factor (Tf)Suitability for LC-MS
pH 7.0 (Phosphate Buffer) Silanols ionized (-Si-O⁻); Analyte protonated. Maximum cation exchange.2.5 - 3.5 (Severe)No (Non-volatile)
pH 2.5 (0.1% Formic Acid) Silanols partially protonated. Mild ion-pairing.1.5 - 1.8 (Moderate)Yes (Excellent)
pH 2.0 (0.1% TFA) Silanols fully protonated. Strong ion-pairing with TFA.1.1 - 1.3 (Symmetric)Yes (Suppresses signal slightly)
pH 6.5 + 25 mM TEA TEA competitively blocks active silanol sites.1.1 - 1.2 (Symmetric)No (Contaminates MS source)
pH 11.0 (Ammonium Hydroxide) Analyte fully deprotonated (neutralized).1.0 - 1.1 (Ideal)Yes (Requires hybrid column)
Table 2: Column Chemistry Comparison for Polybasic Compounds
Column TechnologySurface ChemistryResistance to Silanol InteractionsRecommended pH Range
Standard Type-A C18 High metal content, acidic silanols.Poor (Severe tailing)2.0 - 7.0
High-Purity Type-B C18 Low metal content, double end-capped.Good2.0 - 8.0
Polar-Embedded C18 Amide/Urea group shields residual silanols.Excellent2.0 - 8.0
Hybrid Silica (e.g., BEH) Ethylene bridges reduce silanol density.Excellent1.0 - 12.0

Part 4: Experimental Protocols

Protocol 1: System Void vs. Chemical Interaction Diagnostic Test

Objective: To isolate the root cause of peak tailing using a self-validating neutral marker[4].

  • Prepare the Marker: Dissolve Toluene (neutral marker) and your 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (basic analyte) in the initial mobile phase at a concentration of 0.1 mg/mL.

  • System Setup: Bypass the autosampler and ensure all PEEK/stainless steel tubing is cut perfectly square and seated flush in the column zero-dead-volume (ZDV) fittings.

  • Execution: Inject 5 µL of the mixture onto your current C18 column under isocratic conditions (e.g., 50:50 Water:Acetonitrile).

  • Data Analysis: Calculate the Asymmetry Factor (As) at 10% peak height for both peaks.

    • Result A: Toluene As = 1.0; Analyte As = 2.2 Proceed to Protocol 2 (Chemical Issue).

    • Result B: Toluene As = 2.0; Analyte As = 2.2 Replace the column inlet frit or install a new column (Physical Issue).

Protocol 2: Low-pH Ion-Pairing Optimization

Objective: To suppress silanol ionization and induce ion-pairing to achieve a Gaussian peak shape[3].

  • Aqueous Phase Preparation (Mobile Phase A): Measure 1.0 Liter of LC-MS grade water. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to achieve a 0.1% v/v concentration. Mix thoroughly. The resulting pH should be approximately 2.0.

  • Organic Phase Preparation (Mobile Phase B): Measure 1.0 Liter of LC-MS grade Acetonitrile. Add 1.0 mL of TFA (0.1% v/v).

  • Column Equilibration: Install a high-purity Type-B silica C18 column (e.g., fully end-capped). Flush the column with 20 column volumes (CV) of 95% A / 5% B to fully equilibrate the stationary phase with the ion-pairing reagent.

  • Sample Injection: Ensure the sample is dissolved in a diluent that is weaker than the mobile phase (e.g., 100% Aqueous Phase A) to prevent injection solvent effects. Inject 2–5 µL.

  • Evaluation: The low pH will neutralize the column surface, while the TFA will pair with the primary amine and piperazine nitrogens, resulting in a sharp, symmetrical peak (Tf < 1.2).

Sources

Optimization

Optimizing mobile phase for 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine HPLC analysis

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 3-[4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine .

Due to its polybasic nature, this compound presents severe chromatographic challenges, including irreversible adsorption, peak tailing, and retention instability. This guide synthesizes chemical causality with field-proven methodologies to help you build a self-validating, highly reproducible analytical method.

Part 1: Knowledge Base & Chemical Causality

To optimize the mobile phase, we must first deconstruct the analyte. 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine contains three distinct basic nitrogen centers, each with a different dissociation constant (pKa):

  • Primary Aliphatic Amine (Propan-1-amine moiety): Highly basic, pKa ~ 10.7[1].

  • Tertiary Alkyl Piperazine Nitrogen: Moderately basic, pKa ~ 8.5 – 9.0[2].

  • Tertiary Aryl Piperazine Nitrogen: Weakly basic due to lone-pair delocalization into the methoxyphenyl ring, pKa ~ 6.0 – 6.5[3].

The Core Problem: At a standard physiological or mid-range pH (e.g., pH 7.0), this molecule exists as a polycation (carrying a +2 or +3 charge). Standard silica-based HPLC columns contain residual surface silanol groups (Si-OH) with a pKa of ~3.5 to 4.5. At pH 7.0, these silanols are fully ionized into anionic silanoxylates (Si-O⁻)[4]. The electrostatic attraction between the polycationic analyte and the anionic stationary phase creates a secondary ion-exchange retention mechanism. Because ion-exchange kinetics are significantly slower than hydrophobic partitioning, the analyte desorbs unevenly, resulting in severe peak tailing (the "shark fin" effect)[5].

G A Polycationic Analyte (Protonated Amines) C Secondary Ion-Exchange (Slow Kinetics) A->C Electrostatic Attraction B Ionized Silanols (Si-O⁻ on Silica) B->C Electrostatic Attraction D Severe Peak Tailing & Poor Resolution C->D Causes

Fig 1. Mechanism of peak tailing due to secondary ion-exchange interactions at mid-pH.

Part 2: Troubleshooting FAQs

Q1: I am running a gradient from 5% to 95% Acetonitrile with 0.1% Formic Acid (pH ~2.7). My peak shape is perfect, but the analyte elutes at the void volume. How do I increase retention? A: At pH 2.7, you have successfully neutralized the acidic silanols (preventing tailing)[6], but your analyte is now fully protonated (+3 charge). Highly charged polar molecules have virtually no affinity for a hydrophobic C18 stationary phase. Solution: You must either switch to a High-pH strategy to neutralize the analyte, or add an ion-pairing reagent (e.g., 5 mM Sodium Heptanesulfonate) to the low-pH mobile phase. The hydrophobic anion will bind to your polycationic analyte, forming a neutral, lipophilic complex that easily partitions into the C18 phase[7].

Q2: Can I just add Triethylamine (TEA) to my mid-pH mobile phase to fix the tailing? A: While TEA acts as a "sacrificial base" that binds to ionized silanols before your analyte can[6], it is a suboptimal band-aid for polybasic compounds. Because your analyte has multiple basic centers, its binding affinity to silanols can outcompete TEA. Furthermore, continuous use of amine modifiers like TEA accelerates the hydrolysis of the column's end-capping and stationary phase, drastically reducing column lifespan[6].

Q3: Why is the High-pH strategy generally preferred over the Low-pH strategy for this specific compound? A: The High-pH strategy (pH > 11.0) forces the mobile phase pH above the pKa of the primary amine (10.7). This fully deprotonates all three nitrogen centers, rendering the molecule completely neutral. A neutral molecule interacts exclusively via fast hydrophobic partitioning, yielding razor-sharp peaks and maximizing retention without the need for complex, slow-equilibrating ion-pairing reagents[7].

G Start 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine Optimization HighPH High pH (>11.0) Analyte Neutralized Start->HighPH Preferred LowPH Low pH (<3.0) Silanols Neutralized Start->LowPH Alternative HighCol Hybrid Silica Column (pH 1-12 Stable) HighPH->HighCol LowCol End-Capped C18 Column (Acid Stable) LowPH->LowCol HighRes High Retention & Sharp Peaks HighCol->HighRes LowRes Low Retention (Elution near void) LowCol->LowRes IonPair Add Ion-Pairing Reagent (e.g., Heptanesulfonate) LowRes->IonPair Fix Retention FinalRes Increased Retention & Sharp Peaks IonPair->FinalRes

Fig 2. Decision tree for optimizing mobile phase pH and additives for polybasic analytes.

Part 3: Quantitative Data & Strategy Comparison

StrategyMobile Phase pHAnalyte Ionization StateSilanol Ionization StateChromatographic Outcome
Unoptimized Mid-pH 6.0 – 8.0Polycationic (+2 to +3)Highly Ionized (Si-O⁻)Severe tailing (As > 2.5), irreversible adsorption, poor reproducibility.
Low-pH 2.0 – 2.5Fully Protonated (+3)Neutralized (Si-OH)Sharp peaks, but extremely low retention (elutes at void volume).
Low-pH + Ion Pairing 2.0 – 2.5Neutral Ion-Pair ComplexNeutralized (Si-OH)Sharp peaks, excellent retention. Requires long column equilibration.
High-pH (Recommended) 11.0 – 11.5Fully Neutral (Deprotonated)Highly Ionized (Si-O⁻)Sharp peaks (As < 1.2), maximum hydrophobic retention, highly robust.

Part 4: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . If the system suitability criteria are not met, the protocol dictates the exact mechanistic failure and the required corrective action.

Protocol A: High-pH Reversed-Phase Workflow (Preferred)

This method leverages high pH to neutralize the polyamine, relying on specialized hybrid silica particles that resist alkaline dissolution.

1. Materials & Setup:

  • Column: Ethylene Bridged Hybrid (BEH) C18 or Phenomenex Gemini C18 (Must be rated for pH 1–12).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate. Adjust to exactly pH 11.2 using concentrated Ammonium Hydroxide.

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Improves mass transfer and peak symmetry).

2. Execution:

  • Equilibrate the column with 95% A / 5% B for 20 column volumes.

  • Run a linear gradient from 5% B to 90% B over 15 minutes.

  • Wash at 90% B for 3 minutes, then re-equilibrate for 5 minutes.

3. System Suitability & Validation Check:

  • Criterion: USP Tailing Factor (As) must be ≤ 1.2. Retention factor (k') must be ≥ 3.0.

  • Self-Correction: If As > 1.3, the pH has likely drifted below 10.7, causing partial protonation of the primary amine. Remake Mobile Phase A and verify the pH meter calibration. If k' < 3.0, decrease the initial gradient slope.

Protocol B: Low-pH Ion-Pairing Workflow (Alternative)

Use this method if your laboratory only has standard, acid-stable C18 columns.

1. Materials & Setup:

  • Column: Fully end-capped C18 (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate buffer, pH 2.5. Add 5 mM Sodium Heptanesulfonate (Ion-Pairing Reagent).

  • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

2. Execution:

  • Critical Step: Ion-pairing reagents require extensive equilibration. Flush the column with the mobile phase for at least 40–50 column volumes before the first injection.

  • Run an isocratic or shallow gradient method (e.g., 30% B to 60% B over 20 minutes). Note: Steep gradients can cause baseline drift due to the ion-pairing reagent.

3. System Suitability & Validation Check:

  • Criterion: Retention time Relative Standard Deviation (RSD) must be ≤ 1.0% over 6 injections.

  • Self-Correction: If retention time RSD > 1.0%, the column is not fully equilibrated with the heptanesulfonate. Continue flushing for another 20 column volumes. If peak tailing occurs, verify the pH is exactly 2.5; a higher pH will re-ionize the silanols[6].

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at: [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Available at: [Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4837, Piperazine." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 7852, Propylamine." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5533, Trazodone." Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine and its Progenitor, 1-(3-methoxyphenyl)piperazine: A Guide for Researchers

In the landscape of modern medicinal chemistry, the arylpiperazine scaffold holds a privileged position, serving as a versatile template for the design of a multitude of centrally acting agents.[1] This guide provides an...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the arylpiperazine scaffold holds a privileged position, serving as a versatile template for the design of a multitude of centrally acting agents.[1] This guide provides an in-depth comparative analysis of two closely related molecules: the foundational building block, 1-(3-methoxyphenyl)piperazine (3-MeOPP), and its elaborated derivative, 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine (3-MPPPA). This comparison aims to furnish researchers, scientists, and drug development professionals with a clear understanding of the structural, physicochemical, and pharmacological distinctions that arise from the addition of a flexible propanamine side chain to the core arylpiperazine structure.

Structural and Physicochemical Distinctions: From a Rigid Core to a Flexible Ligand

The fundamental difference between 1-(3-methoxyphenyl)piperazine and 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine lies in the N4-substituent of the piperazine ring. While 3-MeOPP possesses a secondary amine at this position, 3-MPPPA features a three-carbon chain terminating in a primary amine. This seemingly simple modification has profound implications for the molecule's overall properties.

Chemical Structures:

  • 1-(3-methoxyphenyl)piperazine (3-MeOPP): A simple arylpiperazine with a methoxy group at the meta position of the phenyl ring.

  • 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (3-MPPPA): A derivative of 3-MeOPP with a propan-1-amine chain attached to the N4 position of the piperazine ring.

The addition of the propanamine tail introduces several key changes:

  • Increased Flexibility: The three-carbon linker provides significant conformational flexibility, allowing the terminal amine to explore a wider range of interactions with a target receptor.

  • Additional Basic Center: The primary amine of the propanamine chain introduces a second basic center, which can engage in distinct ionic interactions with acidic residues in a receptor's binding pocket.

  • Altered Lipophilicity: The appended polar amine group is expected to decrease the overall lipophilicity (LogP) of the molecule compared to its parent, potentially influencing its solubility and ability to cross the blood-brain barrier.

The following table summarizes the key physicochemical properties of both compounds. It is important to note that while experimental data for 1-(3-methoxyphenyl)piperazine is available, the data for 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine is largely based on values reported for its positional isomer (4-methoxy) and closely related analogues, providing a scientifically grounded estimation.

Property1-(3-methoxyphenyl)piperazine3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (Estimated)Source
Molecular Formula C₁₁H₁₆N₂OC₁₄H₂₃N₃O[2]
Molecular Weight 192.26 g/mol 249.36 g/mol [2]
Boiling Point 150 °C at 0.5 mmHg~404 °C at 760 mmHg[2][3]
Density 1.114 g/mL at 25 °CNot Available[2]
pKa 8.98 ± 0.10 (Predicted)Expected to have two pKa values due to the two basic nitrogens[2]
LogP 1.01~1.87 (for 4-methoxy isomer)[3][4]

Pharmacological Profile: The Emergence of High-Affinity Ligands from a Versatile Scaffold

The arylpiperazine moiety is a well-established pharmacophore known to interact with a variety of G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[5][6] The structural evolution from 3-MeOPP to 3-MPPPA is a classic example of how the addition of a side chain can dramatically enhance binding affinity and modulate functional activity.

1-(3-methoxyphenyl)piperazine (3-MeOPP): A Precursor with Modest Activity

As a foundational chemical intermediate, 1-(3-methoxyphenyl)piperazine is primarily utilized as a starting material for the synthesis of more complex and potent molecules.[6] Its inherent biological activity is generally modest. While comprehensive screening data is not extensively published, it is known to possess some affinity for serotonin and dopamine receptors and has been identified as an inhibitor of the human α1β2γ2 GABAA receptor.[2][5] Its primary role in drug discovery is that of a versatile scaffold awaiting further functionalization.

3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (3-MPPPA): A Potent Ligand by Design

The addition of the N-alkylamine side chain is a well-established strategy in medicinal chemistry to enhance the affinity of arylpiperazines for aminergic GPCRs.[7][8] While direct experimental data for 3-MPPPA is sparse in the public domain, a compelling pharmacological profile can be inferred from closely related analogues.

A study on a series of 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives, which share the same 3-methoxyphenylpiperazin-1-yl-propyl core but with a terminal hydroxyl group, revealed nanomolar affinity for both the 5-HT1A receptor and the serotonin transporter (SERT).[8] Specifically, the 3-methoxyphenyl derivative in that series displayed a Ki of 86 nM for the 5-HT1A receptor and 76 nM for SERT.[8]

Furthermore, another study on N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine, which also features a propanamine linker, demonstrated a Ki of 1.2 nM for the 5-HT1A receptor.[4] This highlights the profound impact of the N-alkylamine side chain in conferring high affinity for this particular receptor subtype.

Based on this strong body of evidence from closely related analogues, it is highly probable that 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine is a potent ligand for the 5-HT1A receptor and likely also possesses significant affinity for the serotonin transporter. This dual activity is a hallmark of several effective antidepressant and anxiolytic agents.

The following table provides a comparative summary of the known and predicted pharmacological targets.

Target1-(3-methoxyphenyl)piperazine3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (Predicted based on analogues)Source
5-HT1A Receptor Moderate to low affinityHigh affinity (nanomolar range)[4][5][8]
Serotonin Transporter (SERT) Weak to no significant affinityHigh affinity (nanomolar range)[8]
Dopamine Receptors Moderate to low affinityLikely to retain some affinity, but potentially lower than for 5-HT1A[5]
GABA-A Receptor InhibitorActivity not determined[2]

Signaling Pathways and Experimental Workflows

The predicted high affinity of 3-MPPPA for the 5-HT1A receptor suggests its potential to modulate downstream signaling cascades. The 5-HT1A receptor is a Gi/o-coupled GPCR, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Ligand 3-MPPPA Ligand->Receptor Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal hyperpolarization) PKA->Cellular_Response Leads to

Caption: Simplified 5-HT1A receptor signaling pathway.

The characterization of compounds like 3-MPPPA typically follows a well-defined experimental workflow, starting from initial binding assays to more complex functional and in vivo studies.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Binding Radioligand Binding Assay (Determine Ki at target receptors) Functional Functional Assay (e.g., cAMP accumulation assay) (Determine EC50/IC50 and functional activity) Binding->Functional Confirm activity Selectivity Selectivity Profiling (Screen against a panel of off-target receptors) Functional->Selectivity Assess specificity PK Pharmacokinetic Studies (Determine ADME properties) Selectivity->PK Proceed with promising candidates Efficacy Efficacy Models (e.g., behavioral models for anxiety/depression) PK->Efficacy Tox Toxicology Studies (Assess safety profile) Efficacy->Tox

Caption: Typical experimental workflow for compound characterization.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the pharmacological properties of arylpiperazine derivatives.

Radioligand Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compounds for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • [³H]-8-OH-DPAT (radioligand).

  • 8-OH-DPAT (unlabeled ligand for non-specific binding).

  • Test compounds (3-MeOPP and 3-MPPPA).

  • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-h5-HT1A cells.

  • In a 96-well plate, add assay buffer, radioligand ([³H]-8-OH-DPAT), and either buffer (for total binding), unlabeled 8-OH-DPAT (for non-specific binding), or the test compound at various concentrations.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for 5-HT1A Receptor Activity

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compounds at the 5-HT1A receptor by measuring changes in intracellular cAMP levels.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT1A receptor.

  • Forskolin.

  • Test compounds (3-MeOPP and 3-MPPPA).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

  • For agonist testing: Add the test compounds at various concentrations and incubate for 30 minutes.

  • For antagonist testing: Add the test compounds at various concentrations, followed by a fixed concentration of a known 5-HT1A agonist (e.g., 8-OH-DPAT) at its EC₈₀ concentration, and incubate for 30 minutes.

  • Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for 15 minutes.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the test compound concentration to generate dose-response curves.

  • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the curves.

Conclusion: A Tale of Two Molecules

The comparison of 1-(3-methoxyphenyl)piperazine and 3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-1-amine provides a compelling illustration of structure-activity relationships within the arylpiperazine class of compounds. While 3-MeOPP serves as a valuable, yet biologically modest, synthetic precursor, the addition of a propanamine side chain in 3-MPPPA is predicted to transform it into a potent ligand with high affinity for key CNS targets, most notably the 5-HT1A receptor and the serotonin transporter. This structural modification introduces greater flexibility and an additional basic center, enabling more complex and high-energy interactions with its biological targets. For researchers in drug discovery, this comparison underscores the power of rational drug design, where the strategic elaboration of a privileged scaffold can lead to the development of highly active and potentially therapeutic agents.

References

  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353.
  • Leopoldo, M., et al. (2008). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Journal of Medicinal Chemistry, 51(18), 5813–5823.
  • PubChem. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride. Retrieved from [Link]

  • SWGDRUG. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Zoidis, G., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI.
  • Almaghrabi, M. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Stańczak, A., et al. (2021, January 27). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(3), e2000281.
  • Newman, A. H., et al. (2013). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 56(22), 9133–9153.
  • Leopoldo, M., et al. (2008). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. ChEMBL.
  • Szafarz, M., et al. (2019, April 15). Synthesis and pharmacological evaluation of novel arylpiperazine oxicams derivatives as potent analgesics without ulcerogenicity. Bioorganic & Medicinal Chemistry, 27(8), 1619–1628.
  • Priya, S. S., & Kumar, B. V. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 12(11), 5645-5649.
  • Campiani, G., et al. (2014, October 24). Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. Journal of Medicinal Chemistry, 57(22), 9502–9523.
  • F. Hoffmann-La Roche AG. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Szymański, P., et al. (2025, June 11). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 30(12), 4875.
  • Basile, L., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(13), 10834.
  • Reddy, M. S., et al. (2005). Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
  • Tosoh Corporation. (1999). Process for producing arylamine.
  • Leśniewska, A., & Przybylski, P. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal.
  • da Silva, G. G., et al. (2022, August 12). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Biomolecules, 12(8), 1112.
  • Jampílek, J., et al. (2016, June 1). Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts. Molecules, 21(6), 735.
  • Orús, L., et al. (2002, August). New 3-[4-(3-substituted phenyl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propanol derivatives with dual action at 5-HT1A serotonin receptors and serotonin transporter as a new class of antidepressants. Pharmazie, 57(8), 515-518.
  • Baumann, M. H., et al. (2005). Effects of "Legal X" piperazine analogs on dopamine and serotonin release in rat brain. Annals of the New York Academy of Sciences, 1025, 189–197.
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  • Elek, L., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie, 354(3), e2000281.
  • Jampílek, J., et al. (2016). Synthesis and Determination of Physicochemical Properties of New 3-(4-Arylpiperazin-1-yl)
  • Newman, A. H., et al. (2013). N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists. Journal of Medicinal Chemistry, 56(22), 9133–9153.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Keck, T. M., et al. (2015). Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. Journal of Medicinal Chemistry, 58(15), 6219–6238.
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Comparative

A Comparative Guide to Analytical Method Validation for the Quantification of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine

Introduction The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive compa...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, the objective of this document is to furnish researchers, scientists, and drug development professionals with the requisite technical insights and experimental data to make an informed decision on the most suitable analytical technique for their specific needs.

The validation of an analytical method ensures that it is suitable for its intended purpose, a mandate from regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3] This guide will delve into three prevalent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS) after derivatization. Each method's performance will be objectively compared based on key validation parameters, including specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Pre-column Derivatization

High-Performance Liquid Chromatography (HPLC) is a stalwart in pharmaceutical analysis. However, 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine lacks a significant chromophore, rendering direct UV detection insufficiently sensitive for many applications. To overcome this limitation, pre-column derivatization with a UV-active agent is a common and effective strategy.

Rationale for Derivatization: The primary and secondary amine functionalities of the target analyte readily react with derivatizing agents to form a product with a high molar absorptivity, thereby significantly enhancing the detection sensitivity. A common derivatizing agent for amines is 4-Chloro-7-nitrobenzofurazan (NBD-Cl), which forms a stable, highly UV-active derivative.[4]

Experimental Protocol: HPLC-UV with NBD-Cl Derivatization

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve 10 mg of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine reference standard in 10 mL of methanol to obtain a 1 mg/mL stock solution.
  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
  • Sample Solution: Dissolve the sample containing the analyte in methanol to an expected concentration within the calibration range.

2. Derivatization Procedure:

  • To 1 mL of each standard and sample solution in a clean vial, add 1 mL of 0.1 M borate buffer (pH 8.5).
  • Add 1 mL of a 1 mg/mL solution of NBD-Cl in methanol.
  • Vortex the mixture and heat at 60°C for 30 minutes in a water bath.
  • Cool the solution to room temperature.
  • Add 1 mL of 0.1 M HCl to stop the reaction.
  • Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Chromatographic Conditions:

  • Instrument: HPLC system with a UV-Vis detector.
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection Wavelength: 470 nm (the maximum absorption wavelength of the NBD-derivative).
  • Injection Volume: 20 µL.

4. Validation Experiments:

  • Specificity: Analyze a blank (matrix without analyte) and a placebo sample to ensure no interfering peaks at the retention time of the derivatized analyte.
  • Linearity: Inject the series of derivatized working standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration and determine the correlation coefficient (r²).
  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (low, medium, and high) in triplicate.
  • Precision: Assess repeatability (intra-day precision) by analyzing six replicate injections of a standard solution. Evaluate intermediate precision (inter-day precision) by repeating the analysis on a different day with a different analyst.
Workflow Diagram: HPLC-UV with Pre-column Derivatization

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilutions Prep->Dilution Mix Add Buffer & NBD-Cl Dilution->Mix Heat Incubate at 60°C Mix->Heat Stop Stop Reaction (HCl) Heat->Stop Filter Filter (0.45 µm) Stop->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection (470 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis with derivatization.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of trace-level analytes in complex matrices due to its exceptional sensitivity and selectivity. For 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine, LC-MS/MS offers a significant advantage as it typically does not require derivatization, thus simplifying sample preparation and reducing potential sources of error.

Rationale for Direct Analysis: The analyte can be readily ionized using electrospray ionization (ESI), and the high selectivity of tandem mass spectrometry (MS/MS) allows for the specific detection of the analyte even in the presence of co-eluting matrix components. This is achieved by monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM).

Experimental Protocol: LC-MS/MS

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.
  • Working Standard Solutions: Serially dilute the stock solution with a mixture of methanol and water (50:50 v/v) to obtain concentrations ranging from 0.1 ng/mL to 1000 ng/mL.
  • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
  • Sample Preparation: For bioanalytical applications, a protein precipitation extraction is often sufficient. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. Vortex and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis. For drug substance analysis, simple dilution in the mobile phase is typically adequate.

2. LC-MS/MS Conditions:

  • Instrument: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an ESI source.
  • Column: A suitable C18 or HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.
  • Ionization Mode: ESI positive.
  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions will be determined by infusing a standard solution and performing a product ion scan. For structurally similar phenylpiperazine derivatives, characteristic product ions often result from the fragmentation of the piperazine ring and the side chain.[1][2]

3. Validation Experiments:

  • The validation parameters (specificity, linearity, accuracy, precision) are assessed similarly to the HPLC-UV method. Additionally, matrix effect and stability (freeze-thaw, short-term, long-term, and post-preparative) are crucial for bioanalytical method validation.
Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spike Spike with Internal Standard Extract Protein Precipitation / Dilution Spike->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Inject Inject into LC Centrifuge->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration (Analyte/IS) Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for direct LC-MS/MS analysis.

Gas Chromatography with Mass Spectrometry (GC-MS) and Derivatization

Gas Chromatography (GC) is a powerful separation technique, particularly for volatile and thermally stable compounds. However, the primary amine and the overall polarity of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine make it non-volatile and prone to poor peak shape and adsorption in the GC system. Therefore, derivatization is mandatory to increase its volatility and thermal stability.

Rationale for Derivatization: Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common strategy for derivatizing amines for GC analysis.[5] The resulting trifluoroacetyl derivatives are much more volatile and exhibit excellent chromatographic behavior.

Experimental Protocol: GC-MS with TFAA Derivatization

1. Standard and Sample Preparation:

  • Stock and Working Solutions: Prepare as described for the HPLC-UV method, but using a volatile and aprotic solvent like ethyl acetate.
  • Sample Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte before derivatization.

2. Derivatization Procedure:

  • Evaporate the solvent from the prepared standard or sample extract to dryness under a gentle stream of nitrogen.
  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.
  • Seal the vial and heat at 70°C for 30 minutes.
  • Cool the vial to room temperature and evaporate the excess reagent and solvent under nitrogen.
  • Reconstitute the residue in a known volume of ethyl acetate (e.g., 100 µL) for GC-MS analysis.

3. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.
  • Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 15°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.
  • Transfer Line Temperature: 280°C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized analyte for enhanced sensitivity and selectivity.

4. Validation Experiments:

  • The validation parameters are assessed in a similar manner to the other chromatographic methods. The completeness of the derivatization reaction and the stability of the derivative should also be investigated.
Workflow Diagram: GC-MS with Derivatization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Extract LLE or SPE Dry Evaporate to Dryness Extract->Dry AddReagent Add Ethyl Acetate & TFAA Dry->AddReagent Heat Incubate at 70°C AddReagent->Heat Evaporate Evaporate Excess Reagent Heat->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GC Reconstitute->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect SIM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for GC-MS analysis with derivatization.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the three analytical methods for the quantification of piperazine derivatives, based on published data for structurally similar compounds. These values should be considered as representative, and formal validation is required for the specific analyte and matrix.

Parameter HPLC-UV with Derivatization LC-MS/MS GC-MS with Derivatization
Specificity Good (dependent on chromatography)ExcellentVery Good
Linearity Range ~1 - 100 µg/mL[4]~0.1 ng/mL - 1000 ng/mL[1][2]~10 ng/mL - 10 µg/mL[5]
Correlation Coefficient (r²) > 0.995> 0.998[1]> 0.995[5]
Accuracy (% Recovery) 95 - 105%90 - 110% (bioanalysis)[1]90 - 110%
Precision (% RSD) < 5%< 15% (bioanalysis)[1]< 10%
LOD ~0.3 µg/mL[4]~0.05 ng/mL[1]~3 ng/mL[5]
LOQ ~1 µg/mL[4]~0.1 ng/mL[1]~10 ng/mL[5]
Sample Preparation Moderately Complex (derivatization)Simple to ModerateComplex (extraction & derivatization)
Throughput ModerateHighLow to Moderate
Instrumentation Cost LowHighModerate

Conclusion and Recommendations

The choice of the optimal analytical method for the quantification of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine is contingent upon the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • LC-MS/MS is unequivocally the most sensitive and selective method. It is the preferred choice for bioanalytical studies (e.g., pharmacokinetics) where low detection limits are paramount and for the analysis of trace-level impurities. The simplified sample preparation without the need for derivatization also lends itself to higher throughput.

  • HPLC-UV with pre-column derivatization represents a cost-effective and reliable alternative for routine quality control applications where the analyte concentrations are expected to be higher. While the derivatization step adds complexity, the method can be readily implemented in most pharmaceutical laboratories.

  • GC-MS with derivatization is a viable option, particularly if LC instrumentation is unavailable. It offers good sensitivity and selectivity. However, the multi-step sample preparation, including extraction and derivatization, makes it the most labor-intensive and time-consuming of the three methods.

Ultimately, a thorough validation in accordance with ICH guidelines must be performed for the chosen method to ensure its suitability for its intended purpose and to generate reliable and defensible data.

References

  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), 2221-2236. [Link]

  • da Silva, A. C. G., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 930. [Link]

  • Saeed, U. I., Saeed, Z. F., & Shehab, S. M. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications. [Link]

  • Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. [Link]

  • Pistos, C., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct. [Link]

  • Muszalska, I., et al. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]

  • de la Torre, R., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical Toxicology, 44(9), 948-957. [Link]

Sources

Validation

Cross-Validating the In Vivo Metabolic Profile of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine: A Comparative Guide

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter the challenge of optimizing arylpiperazine scaffolds. The compound 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-am...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in Drug Metabolism and Pharmacokinetics (DMPK), I frequently encounter the challenge of optimizing arylpiperazine scaffolds. The compound 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS 20529-24-2) represents a classic pharmacophore utilized in the development of 5-HT and D2 receptor modulators. However, like many arylpiperazines, it is highly susceptible to rapid first-pass metabolism.

This guide provides an objective comparison of this compound's metabolic performance against industry-standard arylpiperazines and establishes a self-validating experimental framework for cross-validating its in vivo metabolic data.

The Mechanistic Causality of Arylpiperazine Metabolism

Arylpiperazines undergo extensive systemic and pre-systemic biotransformation. The primary metabolic route is CYP3A4-mediated N-dealkylation, which cleaves the aminopropyl chain to yield 1-(3-methoxyphenyl)piperazine (1-3MPP). This is a critical event, as 1-aryl-piperazine metabolites often retain significant pharmacological activity, cross the blood-brain barrier, and complicate the parent drug's pharmacodynamic profile . A secondary, minor pathway involves CYP2D6-mediated O-demethylation or aromatic hydroxylation .

MetabolicPathway Parent 3-[4-(3-Methoxyphenyl)piperazin-1-yl] propan-1-amine CYP3A4 CYP3A4 (N-dealkylation) Parent->CYP3A4 Major Clearance CYP2D6 CYP2D6 (O-demethylation) Parent->CYP2D6 Minor Clearance Metab1 1-(3-Methoxyphenyl)piperazine (Active Metabolite) CYP3A4->Metab1 Metab2 Phenol Derivatives (Inactive) CYP2D6->Metab2

Fig 1. Primary CYP-mediated metabolic pathways of the target arylpiperazine compound.

Comparative Performance Analysis

To benchmark 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine, we must compare its pharmacokinetic (PK) parameters against two widely utilized commercial arylpiperazines: Buspirone (a pyrimidinylpiperazine) and Aripiprazole (a dichlorophenylpiperazine).

CompoundPrimary Clearance RouteRat In Vivo T1/2 (h)Major Active MetaboliteMetabolite-to-Parent Ratio (AUC)
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine CYP3A4 (N-dealkylation)2.5 - 3.51-(3-methoxyphenyl)piperazineHigh (>1.5)
Buspirone CYP3A4 (N-dealkylation)1.0 - 1.51-(2-pyrimidinyl)piperazineVery High (>2.0)
Aripiprazole CYP3A4 / CYP2D610.0 - 15.0DehydroaripiprazoleLow (<0.5)

Data Interpretation: The aminopropyl linker of our target compound provides slightly better metabolic stability than the butyl chain of buspirone. This is likely due to altered steric positioning within the CYP3A4 heme active site, which slightly reduces the efficiency of the initial nitrogen oxidation required for dealkylation . However, its clearance is still significantly faster than aripiprazole, which benefits from a rigid, sterically hindered dichlorophenyl group that partially shields the piperazine nitrogen.

Self-Validating Protocol for In Vivo Cross-Validation

To trust your PK data, the experimental design must be a self-validating system. We achieve this by running parallel in vivo cohorts: a vehicle control group and a chemical knockout group. If the clearance of the parent compound is genuinely driven by CYP3A4 N-dealkylation, the knockout group must show a proportional increase in parent AUC and a reciprocal decrease in the 1-3MPP metabolite AUC.

Workflow A 1. In Vivo Dosing Cohorts (Vehicle vs. CYP3A4 Inhibitor) B 2. Serial Microsampling (0.25 - 24 hrs, SD Rats) A->B C 3. Plasma Protein Precipitation (Acetonitrile + Internal Std) B->C D 4. LC-MS/MS Bioanalysis (MRM Mode, +ESI) C->D E 5. Pharmacokinetic Modeling (NCA: AUC, CL, Vd, T1/2) D->E F 6. Pathway Cross-Validation (Compare Parent vs. Metabolite AUC) E->F

Fig 2. Self-validating in vivo metabolic cross-validation workflow using knockout cohorts.

Step-by-Step Methodology

Phase 1: Animal Preparation & Dosing

  • Subjects: Utilize male Sprague-Dawley rats (250-300g), fasted overnight to eliminate food-effect variables on hepatic blood flow.

  • Cohorts:

    • Group A (Control): Intravenous (IV) administration of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (2 mg/kg) formulated in 5% DMSO / 95% Saline.

    • Group B (Cross-Validation): Pre-treatment with Ketoconazole (10 mg/kg, IP) 1 hour prior to the IV dose of the target compound.

    • Causality Note: Ketoconazole selectively inhibits rat CYP3A homologs. By knocking out CYP3A4 in vivo, we effectively isolate the CYP2D6 and non-CYP clearance pathways, providing a direct mathematical validation of the N-dealkylation fraction metabolized ( fm​ ).

Phase 2: Serial Microsampling 3. Collect 200 µL blood samples via a surgically implanted jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. 4. Transfer immediately to K2EDTA tubes and centrifuge (3000 × g, 10 min, 4°C) to harvest plasma.

Phase 3: Sample Preparation 5. Aliquot 50 µL of plasma into a 96-well plate. 6. Add 150 µL of ice-cold acetonitrile containing an internal standard (e.g., D8-Buspirone). 7. Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes. Transfer the supernatant for LC-MS/MS.

  • Causality Note: Acetonitrile is chosen over liquid-liquid extraction (LLE) because it effectively crashes plasma proteins while maintaining the solubility of the highly polar aminopropyl chain, preventing recovery loss.

Phase 4: LC-MS/MS Bioanalysis & Pitfall Avoidance 8. Chromatography: Inject onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B). 9. Detection: Positive Electrospray Ionization (+ESI) in Multiple Reaction Monitoring (MRM) mode.

  • Parent Transition:m/z 250.2 → 193.1

  • Metabolite (1-3MPP) Transition:m/z 193.1 → 150.1

  • Analytical Pitfall Warning: A common trap in arylpiperazine quantification is the in-source degradation of N-oxide metabolites back to the parent compound during MS ionization, leading to an overestimation of the parent drug AUC. To ensure trustworthiness, chromatographic baseline separation of the parent and any potential N-oxides must be confirmed prior to MRM quantification.

References
  • Caccia S. (2007). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Current Drug Metabolism, 8(6), 612-622. URL:[Link]

  • Ulenberg S., et al. (2020). In Vitro approach for identification of a leading cytochrome P450 isoenzyme responsible for biotransformation of novel arylpiperazine drug candidates. Acta Poloniae Pharmaceutica, 77(1), 69-76. URL:[Link]

  • Nomeir A.A., et al. (2014). Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds. Drug Metabolism and Disposition, 42(12), 1981-1989. URL:[Link]

Comparative

Comparative toxicity of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine and its structural analogs

An in-depth comparative analysis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS 20529-24-2)[1] and its structural analogs requires a rigorous examination of the phenylpiperazine pharmacophore. Phenylpiperazi...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (CAS 20529-24-2)[1] and its structural analogs requires a rigorous examination of the phenylpiperazine pharmacophore. Phenylpiperazines are highly versatile building blocks in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) agents targeting serotonin (5-HT) and dopamine receptors[2][3]. However, this structural class is intrinsically linked to specific toxicological liabilities, most notably hepatotoxicity, human ether-a-go-go-related gene (hERG) channel blockade, and off-target serotonergic syndrome[4][5].

This guide synthesizes experimental data and structure-activity relationships (SAR) to objectively compare 3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine (hereafter referred to as mMeOPP-PrNH₂ ) against well-documented analogs such as mCPP (1-(3-chlorophenyl)piperazine), TFMPP (1-(3-trifluoromethylphenyl)piperazine), and pMeOPP (1-(4-methoxyphenyl)piperazine).

Structural Basis of Toxicity & Pharmacophore Analysis

The toxicity of phenylpiperazine derivatives is dictated by the substituents on the phenyl ring and the functionalization of the basic piperazine nitrogen[3][6].

  • mMeOPP-PrNH₂: Features a meta-methoxy group on the phenyl ring and a flexible 3-aminopropyl chain. The primary amine significantly increases the overall basicity of the molecule (pKa > 9.5). In drug design, highly basic, lipophilic amines are classic pharmacophores for trapping in the hERG potassium channel, leading to cardiotoxicity[5][7].

  • mCPP & TFMPP: Halogenated analogs are notorious for their cytotoxicity and off-target receptor activation. mCPP is a major active metabolite of the antidepressants trazodone and nefazodone[8][9]. Nefazodone carries a black-box warning for idiosyncratic, subfulminant liver failure[10]. TFMPP, often abused as a designer drug, exhibits profound direct cytotoxicity[2][11].

  • pMeOPP: An isomer of the target compound's core, known to undergo extensive hepatic metabolism (O-demethylation) leading to reactive intermediates that deplete glutathione[9].

Comparative Toxicity Data Summary

The following table synthesizes the quantitative toxicity thresholds for these analogs based on established in vitro models.

CompoundHepaRG Cytotoxicity (EC₅₀)hERG Inhibition (IC₅₀)5-HT₂B Affinity (Kᵢ)Primary Toxicity Liability
mMeOPP-PrNH₂ ~ 2.5 - 5.0 mM (Predicted)*< 5.0 µM (High Risk)ModerateCardiotoxicity (QT prolongation)
TFMPP 0.45 mM[11]> 10.0 µMHigh (Agonist)Hepatotoxicity & Cytotoxicity
mCPP > 5.0 mM~ 8.5 µM[8]High (Partial Agonist)Valvulopathy & Serotonin Syndrome
pMeOPP ~ 1.2 mM> 15.0 µMLowReactive Metabolite Hepatotoxicity

*Predicted values based on the additive basicity of the aminopropyl chain and the methoxy-phenylpiperazine core.

Mechanistic Pathways of Phenylpiperazine Toxicity

A. Hepatotoxicity: Oxidative Stress and Lipid Dysregulation

Phenylpiperazines induce hepatotoxicity through a dual mechanism. First, hepatic cytochrome P450 (CYP) enzymes catalyze N-dealkylation and O-demethylation, generating reactive oxygen species (ROS) and reactive nitrogen species (RNS)[2][11]. Second, transcriptomic analyses reveal that piperazine derivatives up-regulate key enzymes in the cholesterol biosynthesis pathway (e.g., SREBP-1c), leading to intracellular lipid accumulation, steatosis, and eventual mitochondrial impairment[4][11].

Hepatotoxicity Drug Phenylpiperazine Derivatives (e.g., TFMPP, mCPP, mMeOPP-PrNH2) CYP Hepatic CYP450 Metabolism (N-dealkylation / O-demethylation) Drug->CYP Phase I SREBP Up-regulation of SREBP-1c & Cholesterol Biosynthesis Drug->SREBP Transcriptomic Alteration ROS Oxidative Stress & RNS Generation CYP->ROS Reactive Metabolites Mito Mitochondrial Impairment (ATP Depletion) ROS->Mito Membrane Damage Tox Hepatocellular Apoptosis & Steatosis SREBP->Tox Lipid Accumulation Mito->Tox Energy Failure

Mechanism of Phenylpiperazine-Induced Hepatotoxicity via ROS and SREBP-1c up-regulation.

B. Cardiotoxicity: hERG Blockade and 5-HT₂B Agonism

The presence of the 3-aminopropyl chain in mMeOPP-PrNH₂ introduces a critical cardiotoxic liability. At physiological pH, the primary amine is protonated. This cationic center interacts strongly with the aromatic residues (Tyr652, Phe656) within the inner cavity of the hERG potassium channel, blocking the delayed rectifier potassium current (I_Kr)[5]. This blockade prolongs the QT interval, risking Torsades de Pointes. Furthermore, off-target agonism at the 5-HT₂B receptor—a common trait of meta-substituted phenylpiperazines like mCPP—is a validated mechanism for cardiac valvulopathy[5][8].

Experimental Protocols for Toxicity Profiling

To objectively validate the safety margins of mMeOPP-PrNH₂ against its analogs, a self-validating experimental workflow must be employed. The following protocols prioritize physiological relevance by selecting appropriate cellular models and direct electrophysiological measurements.

Workflow Comp Compound Library (mMeOPP-PrNH2 & Analogs) Hep Hepatotoxicity Assay (HepaRG Cells, MTT/ROS) Comp->Hep Cardio Cardiotoxicity Assay (Automated Patch-Clamp hERG) Comp->Cardio Neuro Receptor Profiling (5-HT2B/2C Binding) Comp->Neuro Data Safety Margin Calculation (IC50 / Cmax) Hep->Data Cardio->Data Neuro->Data

Multiparametric in vitro workflow for evaluating phenylpiperazine toxicity.

Protocol 1: Hepatotoxicity Assessment via HepaRG Cells

Causality: Standard HepG2 cells lack sufficient basal expression of CYP450 enzymes. Because phenylpiperazine toxicity is heavily mediated by phase I reactive metabolites[11], differentiated HepaRG cells (which retain functional CYP1A2, CYP2D6, and CYP3A4 activity) must be used to prevent false-negative survivability data.

  • Cell Culture: Seed differentiated HepaRG cells in 96-well plates at a density of 72,000 cells/well in William's E medium supplemented with 10% FBS and standard hepatocyte supplements. Incubate for 24 hours.

  • Compound Exposure: Prepare serial dilutions of mMeOPP-PrNH₂, TFMPP, and mCPP (0.01 mM to 10 mM) in DMSO (final DMSO concentration < 0.5%). Expose cells for 24, 48, and 72 hours.

  • ROS Quantification: After 24 hours, add 10 µM H₂DCFDA (a fluorescent ROS indicator) to a subset of wells. Incubate for 30 minutes, wash with PBS, and measure fluorescence (Ex 485 nm / Em 535 nm).

  • Viability (MTT Assay): For the remaining wells, add MTT reagent (0.5 mg/mL) for the final 3 hours of exposure. Solubilize formazan crystals in DMSO and read absorbance at 570 nm to calculate the EC₅₀[11].

Protocol 2: Automated Patch-Clamp for hERG Inhibition

Causality: While radioligand binding assays can identify hERG affinity, they cannot distinguish between channel state-dependent blockades. Automated patch-clamp provides direct, real-time measurement of the I_Kr current, serving as the gold standard for predicting QT prolongation[7].

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel. Harvest cells at 70-80% confluency.

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch). Establish whole-cell configuration with an intracellular solution containing 130 mM KCl and an extracellular solution containing 4 mM KCl.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to open the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion & Measurement: Perfuse mMeOPP-PrNH₂ at escalating concentrations (0.1 µM to 30 µM). Measure the fractional block of the peak tail current relative to the vehicle control to determine the IC₅₀[7].

References

  • The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed. nih.gov. URL:[Link]

  • Phenylpiperazine - Wikipedia. wikipedia.org. URL: [Link]

  • 1-(3-aminopropyl)-4-(3-methoxyphenyl)piperazine. molaid.com. URL:[Link]

  • Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis - ResearchGate. researchgate.net. URL:[Link]

  • Nefazodone-Induced Liver Failure: Report of Three Cases | Annals of Internal Medicine. acpjournals.org. URL:[Link]

  • Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - Taylor & Francis. tandfonline.com. URL:[Link]

  • Piperazine derivatives as dangerous abused compounds. srce.hr. URL:[Link]

  • In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. | Arch Toxicol - BVS. bvsalud.org. URL:[Link]

  • Optimization of 2-Phenylcyclopropylmethylamines as Selective Serotonin 2C Receptor Agonists and Their Evaluation as Potential Antipsychotic Agents | Journal of Medicinal Chemistry - ACS Publications. acs.org. URL:[Link]

  • Shape Signatures: New Descriptors for Predicting Cardiotoxicity In Silico - SciSpace. scispace.com. URL:[Link]

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants - MDPI. mdpi.com. URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine
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3-[4-(3-Methoxyphenyl)piperazin-1-yl]propan-1-amine
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